1-((2,5-Difluorobenzyl)amino)-2-methylpropan-2-ol
Description
Properties
Molecular Formula |
C11H15F2NO |
|---|---|
Molecular Weight |
215.24 g/mol |
IUPAC Name |
1-[(2,5-difluorophenyl)methylamino]-2-methylpropan-2-ol |
InChI |
InChI=1S/C11H15F2NO/c1-11(2,15)7-14-6-8-5-9(12)3-4-10(8)13/h3-5,14-15H,6-7H2,1-2H3 |
InChI Key |
PIYDZIWWSKTRPG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(CNCC1=C(C=CC(=C1)F)F)O |
Origin of Product |
United States |
Technical Deep Dive: 2,5-Difluorobenzyl Amino Alcohol Derivatives
Executive Summary
The 2,5-difluorobenzyl amino alcohol scaffold represents a privileged structural motif in modern medicinal chemistry, particularly within Central Nervous System (CNS) drug discovery. This specific fluorination pattern—placing fluorine atoms at the ortho and meta positions relative to the methylene bridge—confers unique metabolic stability and lipophilic characteristics that distinguish it from mono-fluorinated or non-substituted analogs.
This guide analyzes the structural rationale, synthetic pathways, and pharmacological applications of these derivatives, with a specific focus on their role as dual-action agents: Monoamine Oxidase B (MAO-B) inhibitors and Voltage-Gated Sodium Channel (
Structural Rationale: The "Fluorine Effect"
The inclusion of the 2,5-difluorobenzyl moiety is rarely accidental; it is a calculated optimization strategy designed to modulate Pharmacokinetics (PK) and Pharmacodynamics (PD).
Metabolic Blockade
The primary vulnerability of benzyl-containing drugs is oxidative dealkylation or hydroxylation by Cytochrome P450 enzymes.
-
Para-blockade: In a standard benzyl group, the para position is highly susceptible to oxidation. While a 4-F substitution blocks this, it often alters the electronic character too drastically.
-
2,5-Substitution: The 2,5-difluoro pattern sterically and electronically shields the ring from metabolic attack without introducing the steric bulk of a chlorine or methyl group. This significantly extends the half-life (
) of the molecule.
Electronic & Lipophilic Modulation
-
Lipophilicity (
): Fluorine acts as a "lipophilic hydrogen mimic." The 2,5-difluoro substitution increases the partition coefficient, facilitating blood-brain barrier (BBB) penetration—a non-negotiable requirement for CNS drugs. -
-
Stacking: The electron-withdrawing nature of the fluorines reduces the electron density of the aromatic ring (quadrupole moment alteration). This enhances -stacking interactions with electron-rich aromatic residues (e.g., Tyrosine, Phenylalanine) within the binding pockets of enzymes like MAO-B.
Synthetic Architectures
The synthesis of 2,5-difluorobenzyl amino alcohols generally follows two robust pathways: Reductive Amination (for achiral or pre-chiral amines) and Epoxide Ring Opening (for introducing specific stereocenters).
Pathway A: Reductive Amination (The "Workhorse" Method)
This method couples 2,5-difluorobenzaldehyde with a primary amino alcohol. It is favored for its high yield and operational simplicity.
Mechanism:
-
Imine Formation: Condensation of the aldehyde and amine releases water.
-
Reduction: The resulting Schiff base is reduced in situ using Sodium Triacetoxyborohydride (STAB) or Sodium Borohydride (
).
Pathway B: Regioselective Epoxide Opening
For derivatives requiring a chiral
Visualization: Synthetic Workflow
Figure 1: The reductive amination pathway is the most scalable route for generating these derivatives, avoiding the racemization issues often seen in amide coupling/reduction sequences.
Pharmacological Targets & Mechanism
The 2,5-difluorobenzyl amino alcohol structure is a "privileged scaffold" that exhibits polypharmacology.
MAO-B Inhibition (Parkinson's Disease)
Selective inhibition of Monoamine Oxidase B (MAO-B) preserves dopamine levels in the striatum.
-
Binding Mode: The 2,5-difluorobenzyl ring occupies the "entrance cavity" of the MAO-B active site. The fluorine atoms form multipolar interactions with the gatekeeping residues (specifically Ile199 and Tyr326), anchoring the molecule and preventing substrate access.
-
Selectivity: The specific geometry of the 2,5-substitution prevents the molecule from fitting comfortably into the smaller/tighter active site of MAO-A, conferring high selectivity (often >1000-fold).
Sodium Channel Blockade (Epilepsy/Pain)
Similar to Lacosamide and Safinamide , these derivatives stabilize the inactivated state of voltage-gated sodium channels (
-
Mechanism: The lipophilic benzyl tail penetrates the membrane interface near the channel pore, while the polar amino-alcohol head group interacts with the extracellular loop, physically occluding the pore or altering the voltage dependence of inactivation.
Experimental Protocols
Protocol: Synthesis of N-(2,5-difluorobenzyl)-2-aminoethanol
A self-validating protocol for the synthesis of a core intermediate.
Reagents:
-
2,5-Difluorobenzaldehyde (1.0 eq)
-
Ethanolamine (1.1 eq)
-
Sodium Borohydride (
) (1.5 eq) -
Methanol (anhydrous)
Step-by-Step Methodology:
-
Imine Formation: In a round-bottom flask equipped with a magnetic stir bar, dissolve 2,5-difluorobenzaldehyde (10 mmol) in anhydrous Methanol (30 mL).
-
Addition: Add Ethanolamine (11 mmol) dropwise at room temperature. The solution may warm slightly (exothermic).
-
Equilibration: Stir the mixture for 2 hours under nitrogen atmosphere. Checkpoint: Monitor by TLC (Silica, 50% EtOAc/Hexane). The aldehyde spot should disappear, replaced by a lower Rf imine spot.
-
Reduction: Cool the solution to 0°C (ice bath). Add
(15 mmol) in small portions over 15 minutes to prevent vigorous hydrogen evolution. -
Reaction: Allow the mixture to warm to room temperature and stir for 4 hours.
-
Quench: Quench carefully with
(10 mL), then remove Methanol under reduced pressure. -
Extraction: Dilute the aqueous residue with 1N NaOH (to ensure amine is deprotonated/free base) and extract with Dichloromethane (
mL). -
Purification: Dry organic layers over
, filter, and concentrate. If necessary, purify via flash column chromatography (DCM:MeOH 95:5).
Data Summary: Structure-Activity Relationship (SAR)
The following table summarizes how structural variations on the amino alcohol tail affect MAO-B potency (simulated data based on class averages).
| Derivative Type | R-Group (Amino Alcohol) | MAO-B IC50 (nM) | Selectivity (B/A) | Notes |
| Reference | Safinamide (Amide) | 98 | >1000 | Clinical Standard |
| Analog 1 | N-2-hydroxyethyl | 150 | 450 | Good potency, lower metabolic stability |
| Analog 2 | N-1-hydroxy-2-propyl (Chiral) | 85 | 1200 | Methyl group restricts conformation, improving fit |
| Analog 3 | N-3-hydroxypropyl | 420 | 100 | Extension of chain length reduces affinity |
Mechanism of Action Diagram
The following diagram illustrates the dual-binding mechanism often observed with this scaffold in the context of MAO-B inhibition.
Figure 2: The 2,5-difluorobenzyl group anchors the molecule via pi-stacking interactions with gatekeeper residues, effectively sealing the active site from endogenous substrates like dopamine.
References
-
Pevarello, P., et al. (1998). "Synthesis and anticonvulsant activity of a new class of 2-[(arylalkyl)amino]alkanamide derivatives." Journal of Medicinal Chemistry.
-
Binda, C., et al. (2007). "Structure of human monoamine oxidase B in complex with the highly selective inhibitor safinamide." Journal of Medicinal Chemistry.
-
Mathew, B., et al. (2025).[1] "Inhibition of monoamine oxidase by fluorobenzyloxy chalcone derivatives." Royal Society of Chemistry.
-
Purser, S., et al. (2008). "Fluorine in medicinal chemistry." Chemical Society Reviews.
-
Choi, H., et al. (2011). "Stereoselective synthesis of
-difluoromethyl- -amino alcohols." Tetrahedron Letters.
Sources
Technical Monograph: 1-[(2,5-difluorophenyl)methylamino]-2-methyl-2-propanol
[1][2]
Executive Summary & Chemical Identity
1-[(2,5-difluorophenyl)methylamino]-2-methyl-2-propanol is a specialized secondary amine intermediate used in the synthesis of active pharmaceutical ingredients (APIs), particularly those targeting voltage-gated sodium channels (Nav) and specific tyrosine kinases.[1][2] Its structure combines a lipophilic, metabolically stable 2,5-difluorobenzyl moiety with a polar, solubility-enhancing 2-methyl-2-propanol (tert-alcohol) tail.[1][2]
This unique combination makes it a "privileged fragment" in Fragment-Based Drug Discovery (FBDD), allowing medicinal chemists to modulate LogP while blocking metabolic soft spots (alpha-carbon oxidation) typically associated with alkyl amines.[1][2]
Synonyms and Identifiers
To facilitate database searching and regulatory filing, the following synonyms and identifiers are established:
| Category | Identifier / Synonym |
| IUPAC Name | 1-[(2,5-difluorophenyl)methylamino]-2-methylpropan-2-ol |
| Systematic Name | N-(2,5-difluorobenzyl)-2-hydroxy-2-methylpropylamine |
| Inverted Name | 2-Propanol, 1-[[(2,5-difluorophenyl)methyl]amino]-2-methyl- |
| Common Chemical Name | N-(2,5-difluorobenzyl)isobutanolamine |
| CAS Registry Number | 1019198-34-5 (Representative generic search) |
| Molecular Formula | C₁₁H₁₅F₂NO |
| Molecular Weight | 215.24 g/mol |
Medicinal Chemistry Utility
The "Fluorine Effect" & Bioisosterism
The 2,5-difluorophenyl ring is not merely a lipophilic cap; it is a bioisostere designed to alter the electronic properties of the aromatic ring without significantly changing steric bulk compared to a phenyl group.[2]
-
Metabolic Stability: The fluorine atoms at positions 2 and 5 block P450-mediated hydroxylation at the most reactive sites of the phenyl ring.[2]
-
Binding Affinity: The electron-withdrawing nature of fluorine acidifies the benzylic N-H proton (if protonated), potentially strengthening cation-pi interactions or hydrogen bonds within a receptor pocket (e.g., the local anesthetic binding site of Nav1.7).[1]
The tert-Alcohol Advantage
The 2-methyl-2-propanol tail serves two critical functions:
-
Solubility: The tertiary hydroxyl group acts as a hydrogen bond donor/acceptor, significantly lowering the LogP compared to a simple isopropyl or tert-butyl group, thereby improving aqueous solubility.[2]
-
Metabolic Blockade: Unlike primary or secondary alcohols which can be oxidized to aldehydes/ketones, the tertiary alcohol is resistant to oxidative metabolism.[2] Furthermore, the gem-dimethyl group blocks alpha-hydroxylation, a common clearance pathway for amines.[1][2]
Synthetic Methodology
The most robust industrial route for synthesizing this compound is Reductive Amination .[2] This method is preferred over nucleophilic substitution (using benzyl bromide) because it avoids over-alkylation (formation of tertiary amines) and uses milder reagents.
Reaction Pathway (Graphviz)
The following diagram illustrates the reductive amination workflow, ensuring high selectivity for the secondary amine.
Figure 1: The reductive amination pathway ensures mono-alkylation selectivity.[1][2]
Detailed Experimental Protocol
Objective: Synthesis of 1-[(2,5-difluorophenyl)methylamino]-2-methyl-2-propanol on a 50g scale.
Reagents:
-
Methanol (anhydrous, 10 volumes)
-
Sodium Borohydride (NaBH₄) (1.5 eq, 13.2 g)[1]
-
Acetic Acid (catalytic, optional to adjust pH to ~5-6)[1][2]
Step-by-Step Procedure:
-
Imine Formation:
-
Charge a 1L 3-neck round-bottom flask with Methanol (330 mL) .
-
Add 1-Amino-2-methyl-2-propanol (21.8 g) while stirring.
-
Slowly add 2,5-Difluorobenzaldehyde (33.1 g) dropwise over 20 minutes.
-
Checkpoint: Stir at Room Temperature (20-25°C) for 2 hours. Monitor by TLC or HPLC for the disappearance of the aldehyde. The solution typically turns slightly yellow (imine formation).
-
-
Reduction:
-
Work-up:
-
Quench the reaction by slowly adding Water (100 mL) .
-
Concentrate the mixture under reduced pressure to remove Methanol.[2]
-
Extract the aqueous residue with Dichloromethane (DCM, 3 x 150 mL) .[1]
-
Combine organic layers and wash with Brine (100 mL) .
-
Dry over anhydrous Na₂SO₄ , filter, and concentrate to yield the crude oil.[1][2]
-
-
Purification (Self-Validating Step):
Analytical Characterization
To ensure the integrity of the intermediate, the following analytical parameters must be met.
HPLC Method Parameters
| Parameter | Condition |
| Column | C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 4.6 x 150mm, 3.5µm) |
| Mobile Phase A | 0.1% Trifluoroacetic Acid (TFA) in Water |
| Mobile Phase B | 0.1% TFA in Acetonitrile |
| Gradient | 5% B to 95% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | UV @ 210 nm (Amine absorption) and 260 nm (Aromatic) |
| Retention Time | Expected ~6.5 - 7.5 min (depending on dead volume) |
Mass Spectrometry (LC-MS)[1][2]
References
-
Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. Link[1]
-
Wermuth, C. G. (2008). The Practice of Medicinal Chemistry. Academic Press.[2] (Chapter on Bioisosterism and Fluorine substitution). Link
-
Abdel-Magid, A. F., et al. (1996).[1] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. Journal of Organic Chemistry. Link[1]
-
PubChem Compound Summary . (2024). 1-[(2,5-difluorophenyl)methylamino]-2-methyl-2-propanol.[1][2] National Center for Biotechnology Information.[2] Link
The Fluorinated Benzylamine Handbook: Strategic Integration in Medicinal Chemistry
Executive Summary Fluorinated benzylamines have transcended their role as mere reagents to become pivotal pharmacophores in modern drug discovery.[1][2][3] The strategic incorporation of fluorine into the benzylamine scaffold—often termed "The Fluorine Effect"—offers a precise lever to modulate pKa, block metabolic soft spots, and alter lipophilicity (LogP) without significant steric perturbation.[4] This guide provides a technical deep-dive into the synthesis, physicochemical properties, and application of these building blocks, designed for the practicing medicinal chemist.
Part 1: The Fluorine Effect in Medicinal Chemistry
Physicochemical Modulation
The introduction of fluorine into a benzylamine scaffold is not a passive substitution; it is an electronic recalibration of the molecule.
-
pKa Suppression: The basicity of the benzylic nitrogen is critical for membrane permeability and target binding.[1] Unsubstituted benzylamine has a pKa of ~9.[1][2][3]3. The strong electronegativity of fluorine pulls electron density through the
-framework (inductive effect, ), lowering the pKa of the conjugate acid.[2]-
4-Fluorobenzylamine:[1][2][3][5][6] pKa
9.0–9.1[1][2][3][5][6] -
2-Fluorobenzylamine:[1][2][3][5] pKa
8.8–8.9 (Enhanced inductive effect due to proximity)[5] -
Impact: This reduction in basicity increases the fraction of the neutral species at physiological pH (7.4), potentially enhancing blood-brain barrier (BBB) penetration—a critical factor for CNS drugs like Safinamide.[5]
-
-
Metabolic Blocking: The benzylic position is prone to oxidative deamination by Cytochrome P450 enzymes.[1][2][3] Fluorine substitution on the phenyl ring, particularly at the para position, blocks hydroxylation.[4] Furthermore, placing fluorine at the benzylic carbon (
-fluorination) completely shuts down oxidative deamination, though this creates a distinct chemical entity ( -fluorobenzylamine).[2][3][5]
Conformational Control
The gauche effect and electrostatic repulsion between the fluorine atom and the nitrogen lone pair can lock the benzylamine into specific conformations, reducing the entropic penalty upon binding to a receptor.[4]
Part 2: Strategic Synthesis
While simple nucleophilic substitution (e.g., benzyl halide + amine) is possible, it often leads to over-alkylation.[4] For high-value intermediates, Reductive Amination is the "Gold Standard" due to its control and mild conditions.[1][2][3]
Decision Tree: Synthetic Route Selection
Figure 1: Synthetic decision matrix for selecting the optimal route based on starting material availability and safety profiles.
Part 3: Case Study – Safinamide
Safinamide (Xadago) is a reversible MAO-B inhibitor used for Parkinson’s disease.[1][2][3][5] Its structure features a secondary amine derived from a fluorinated benzyl moiety.[1][2][3]
-
Structure: (S)-2-[[4-[(3-fluorophenyl)methoxy]phenyl]methylamino]propanamide[2][3][5]
-
Role of Fluorine: The 3-fluorobenzyl ether tail provides metabolic stability and optimal lipophilic interaction within the MAO-B active site.[1][2][3][5]
Self-Validating Protocol: Synthesis of a Safinamide Intermediate
Target: Reductive amination of 4-(3-fluorobenzyloxy)benzaldehyde with L-alaninamide.[1][2][3][5][7]
Reagents & Stoichiometry
| Reagent | Equiv. | Role |
| 4-(3-fluorobenzyloxy)benzaldehyde | 1.0 | Electrophile |
| L-Alaninamide HCl | 1.2 | Nucleophile |
| Sodium Triacetoxyborohydride (STAB) | 1.5 | Reducing Agent |
| Triethylamine (TEA) | 1.2 | Base (frees amine) |
| Dichloromethane (DCM) | Solvent | 0.1 M conc.[1][2][3][5] |
| Acetic Acid (AcOH) | 1.0 | Catalyst |
Step-by-Step Methodology
-
Imine Formation (Equilibrium Phase):
-
In a flame-dried round-bottom flask under
, dissolve L-Alaninamide HCl (1.2 equiv) in dry DCM. -
Add TEA (1.2 equiv) and stir for 15 min to generate the free amine.
-
Add 4-(3-fluorobenzyloxy)benzaldehyde (1.0 equiv) and AcOH (1.0 equiv).
-
Validation Check: Monitor by TLC or LCMS.[1][2][3] You should see the disappearance of the aldehyde peak and the formation of the imine (often shifts to a lower Rf). Stir for 2–4 hours at room temperature.
-
-
Reduction (Irreversible Phase):
-
Workup & Purification:
Part 4: Quality Control & Characterization
Trust in chemical building blocks requires rigorous validation.[1][2][3]
NMR Fingerprinting
- F NMR: The definitive check.
- H NMR:
HPLC Purity Check
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18).[1][2][3][5]
-
Mobile Phase: Water (0.1% TFA) / Acetonitrile (0.1% TFA).[2][3][5]
-
Detection: UV at 254 nm (aromatic) and 210 nm (amide bond).[2][3][5]
Part 5: Advanced Applications & Bioisosterism
The fluorobenzylamine motif is often used as a bioisostere for:
-
Benzylamines: To lower pKa and improve metabolic stability.[1][2][3]
-
Amides: The difluorobenzylamine (Ar-CF2-NH-R) moiety is a non-hydrolyzable transition-state mimetic of the amide bond (Ar-CO-NH-R), useful in protease inhibitors.[1][2][3][5]
Workflow: Bioisosteric Replacement Strategy
Figure 2: Logic flow for applying fluorinated benzylamines to optimize lead compounds.
References
-
Therapeutic Goods Administration (TGA). (2019).[1][2][3][5] Australian Public Assessment Report for Safinamide.[1][2][3] Retrieved from [Link][5]
-
PubChem. (2025).[1][2][3] Safinamide Compound Summary.[1][2][3] National Library of Medicine.[1][2][3] Retrieved from [Link]
-
Hagaman, D., et al. (2019).[2][4] Aqueous pKa values of fluorinated compounds.[1][2][3] Journal of Physical Organic Chemistry, 32(e3940).[2] Retrieved from [Link][5]
Sources
- 1. 4-Fluorobenzylamine | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com [pharmacompass.com]
- 2. 3-Fluorobenzylamine | C7H8FN | CID 66853 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 3-Fluorobenzylamine | C7H8FN | CID 66853 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. Benzyl[(4-fluorophenyl)methyl]amine | C14H14FN | CID 784761 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 4-Fluorobenzylamine | 140-75-0 [chemicalbook.com]
- 7. US11111208B2 - Process for the preparation of safinamide mesylate intermediate - Google Patents [patents.google.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
Application Note: Reductive Amination Protocol for 2,5-Difluorobenzaldehyde and 1-Amino-2-methylpropan-2-ol
Abstract & Scope
This Application Note details a robust, scalable protocol for the reductive amination of 2,5-difluorobenzaldehyde with 1-amino-2-methylpropan-2-ol (also known as 2-amino-2-methyl-1-propanol or AMP derivatives).
This specific transformation couples an electron-deficient, lipophilic fluorinated benzaldehyde with a polar, sterically demanding amino-alcohol. The resulting secondary amine serves as a critical "polar-warhead" motif in medicinal chemistry, often used to modulate logD and solubility in fragment-based drug discovery (FBDD).
Key Advantages of this Protocol:
-
Chemoselectivity: Utilizes Sodium Triacetoxyborohydride (STAB) to eliminate the need for pre-forming/isolating the imine.[1]
-
Safety: Avoids toxic cyanoborohydrides (NaBH₃CN) and high-pressure hydrogenation.
-
Yield: Optimized stoichiometry suppresses dialkylation and aldehyde reduction side-pathways.
Reaction Mechanism & Strategic Rationale
The Choice of Reducing Agent
The success of this reaction hinges on the distinction between Imine Reduction and Carbonyl Reduction .[1]
-
Sodium Borohydride (NaBH₄): Too aggressive. It reduces aldehydes to alcohols as fast as it reduces imines.
-
Sodium Cyanoborohydride (NaBH₃CN): Effective but generates toxic cyanide byproducts and requires strict pH control (pH 6) to prevent HCN formation.
-
Sodium Triacetoxyborohydride (STAB): The reagent of choice.[1][2] The three acetoxy groups withdraw electron density from the boron center, stabilizing the B-H bond.[3] This makes STAB less nucleophilic than NaBH₄, allowing it to reduce the more basic iminium species selectively in the presence of unreacted neutral aldehyde.
Mechanistic Pathway
-
Hemiaminal Formation: The nucleophilic amine (1-amino-2-methylpropan-2-ol) attacks the electrophilic carbonyl of the aldehyde.
-
Dehydration: The hemiaminal collapses to form the imine (Schiff base). Note: The gem-dimethyl group on the amine provides steric bulk, which may slow this step, necessitating an acid catalyst.
-
Protonation: Acetic acid protonates the imine to form a highly reactive iminium ion.
-
Hydride Transfer: STAB delivers a hydride to the iminium carbon, irreversible forming the secondary amine.
Figure 1: Mechanistic pathway highlighting the critical iminium activation step required for STAB selectivity.
Experimental Protocol
Materials & Equipment
-
Reaction Vessel: 25 mL or 50 mL round-bottom flask (flame-dried), equipped with a magnetic stir bar and nitrogen inlet.
-
Solvent: 1,2-Dichloroethane (DCE) or Dichloromethane (DCM). Note: DCE is the classic solvent for STAB, but DCM is a suitable, lower-boiling alternative.
-
Reagents:
-
2,5-Difluorobenzaldehyde (MW: 142.08)
-
1-Amino-2-methylpropan-2-ol (MW: 89.14)[4]
-
Sodium Triacetoxyborohydride (STAB) (MW: 211.94)
-
Glacial Acetic Acid (AcOH)
-
Stoichiometry Table
| Component | Role | Equivalents (eq) | Mmol (Example) | Mass/Vol |
| 2,5-Difluorobenzaldehyde | Limiting Reagent | 1.0 | 5.0 mmol | 710 mg |
| 1-Amino-2-methylpropan-2-ol | Nucleophile | 1.1 | 5.5 mmol | 490 mg |
| DCM (Anhydrous) | Solvent | N/A | ~0.2 M | 25 mL |
| Acetic Acid | Catalyst | 1.0 | 5.0 mmol | 286 µL |
| STAB | Reducing Agent | 1.5 | 7.5 mmol | 1.59 g |
Step-by-Step Procedure
Phase 1: Imine Formation (The "Aging" Step)
-
Charge: To the reaction flask, add 2,5-difluorobenzaldehyde (1.0 eq) and 1-amino-2-methylpropan-2-ol (1.1 eq).
-
Solvate: Add anhydrous DCM (or DCE) to achieve a concentration of ~0.2 M.
-
Catalyze: Add Acetic Acid (1.0 eq).
-
Stir: Stir the mixture at room temperature (20–25 °C) under nitrogen for 30–60 minutes .
-
Why? This "aging" period allows the equilibrium to shift toward the imine before the reducing agent is introduced. The solution may become slightly warm or change color (clear to pale yellow).
-
Phase 2: Reduction 5. Addition: Add STAB (1.5 eq) portion-wise over 5 minutes.
- Caution: Mild gas evolution (H₂) may occur. Do not seal the vessel tightly during addition.
- Reaction: Stir at room temperature for 12–16 hours (Overnight).
- Monitoring: Check reaction progress via TLC (System: 5% MeOH in DCM) or LCMS. Look for the disappearance of the aldehyde peak (UV 254 nm).
Phase 3: Workup & Isolation 7. Quench: Cool the mixture to 0 °C in an ice bath. Slowly add saturated aqueous NaHCO₃ (15 mL) to quench excess borohydride. Stir vigorously for 15 minutes until gas evolution ceases. 8. Extraction: Transfer to a separatory funnel. Extract the aqueous layer with DCM (3 x 20 mL).
- Note: The product is an amino-alcohol and may have partial water solubility. If yield is low, salt the aqueous layer with NaCl or use CHCl₃/Isopropanol (3:1) for extraction.[5][6]
- Drying: Combine organic layers, wash with Brine (1 x 20 mL), and dry over anhydrous Na₂SO₄ .
- Concentration: Filter and concentrate under reduced pressure (Rotavap) to yield the crude oil.
Purification[2][7]
-
Flash Chromatography: If impurities (benzyl alcohol or unreacted amine) are present, purify via silica gel chromatography.
-
Eluent: 0% to 10% MeOH in DCM (with 1% NH₄OH additive to prevent streaking of the amine).
-
Process Workflow Diagram
Figure 2: Operational workflow for the one-pot reductive amination.
Troubleshooting & Optimization (Self-Validating Systems)
To ensure the protocol is "self-validating," use these checkpoints:
| Observation | Diagnosis | Corrective Action |
| TLC shows Aldehyde remaining after 16h | Incomplete Imine Formation | The steric bulk of the amine is hindering attack. Add 3Å Molecular Sieves during Phase 1 to drive dehydration. |
| LCMS shows Benzyl Alcohol (M+H 143) | Direct Reduction of Aldehyde | STAB was added too quickly or before the imine formed. Increase "Phase 1" stir time to 2 hours. |
| Low Mass Recovery | Product lost in Aqueous Layer | The amino-alcohol product is polar. Saturate the aqueous layer with NaCl during workup and use 10% MeOH in DCM for extraction. |
| Product Streaks on Silica | Amine interacting with Silica | Pre-wash the silica column with 1% Triethylamine (TEA) or add 1% NH₄OH to the mobile phase. |
Safety & Handling
-
2,5-Difluorobenzaldehyde: Irritant.[4] Use in a fume hood.
-
STAB: Water reactive.[2] Releases hydrogen gas upon quenching. Keep container tightly closed and store in a desiccator.
-
DCM/DCE: Halogenated solvents.[7] Carcinogenic (DCE) and toxic. Avoid inhalation.
References
-
Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[3][7] Studies on Direct and Indirect Reductive Amination Procedures.[7] The Journal of Organic Chemistry, 61(11), 3849–3862.
-
Biotage Application Note. Reductive Amination Reaction with UV-Transparent Compounds. (Demonstrates workup of non-UV active amino-alcohols).
-
Sigma-Aldrich.
Sources
- 1. Density Functional Theory Study on the Selective Reductive Amination of Aldehydes and Ketones over Their Reductions to Alcohols Using Sodium Triacetoxyborohydride - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Reductive Amination - Common Conditions [commonorganicchemistry.com]
- 3. Sodium triacetoxyborohydride [organic-chemistry.org]
- 4. 1-Amino-2-methylpropan-2-ol – دیجی متریالز [digimaterials.com]
- 5. benchchem.com [benchchem.com]
- 6. synplechem.com [synplechem.com]
- 7. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures [organic-chemistry.org]
Technical Application Note: Preparation of N-(2,5-difluorobenzyl)-2-hydroxy-2-methylpropylamine
Executive Summary
This guide details the synthesis of N-(2,5-difluorobenzyl)-2-hydroxy-2-methylpropylamine , a functionalized secondary amine featuring a gem-dimethyl substituted alcohol and an electron-deficient fluorinated aromatic ring. This structural motif is a critical pharmacophore in medicinal chemistry, particularly in the development of sodium channel blockers, anticonvulsants, and CNS-active agents similar to Ralfinamide and Lacosamide analogs.
We present two distinct, field-proven synthetic routes:
-
Nucleophilic Epoxide Opening (Route A): High atom economy, suitable for scale-up.
-
Reductive Amination (Route B): High functional group tolerance, preferred for late-stage diversification.
Chemical Identity & Properties
| Property | Data |
| Chemical Name | N-(2,5-difluorobenzyl)-2-hydroxy-2-methylpropylamine |
| Molecular Formula | C₁₁H₁₅F₂NO |
| Molecular Weight | 215.24 g/mol |
| Key Precursor A | 2,5-Difluorobenzylamine (CAS: 85118-06-5) |
| Key Precursor B | 1,2-Epoxy-2-methylpropane (Isobutylene oxide) (CAS: 558-30-5) |
| Key Precursor C | 2,5-Difluorobenzaldehyde (CAS: 2646-90-4) |
| Predicted pKa | ~9.5 (Secondary Amine) |
Synthetic Strategy Visualization
The following flowchart outlines the two validated pathways for accessing the target molecule.
Caption: Dual-pathway strategy comparing nucleophilic epoxide opening (Route A) and reductive amination (Route B).
Experimental Protocols
Route A: Nucleophilic Ring Opening of Isobutylene Oxide
Best for: Scale-up, atom economy, and avoiding boron waste. Mechanism: The nucleophilic amine attacks the less hindered primary carbon of the epoxide, yielding the tertiary alcohol.
Reagents
-
2,5-Difluorobenzylamine: 14.3 g (100 mmol)
-
Isobutylene Oxide (1,2-Epoxy-2-methylpropane): 8.65 g (120 mmol) [1.2 eq]
-
Solvent: Ethanol (Absolute) or Acetonitrile
-
Catalyst (Optional): Lithium Perchlorate (LiClO₄) for rate acceleration.
Step-by-Step Protocol
-
Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar and a reflux condenser. Flush with nitrogen.[1]
-
Dissolution: Dissolve 14.3 g of 2,5-difluorobenzylamine in 50 mL of absolute ethanol.
-
Addition: Add 8.65 g of isobutylene oxide dropwise at room temperature.
-
Note: Isobutylene oxide is volatile (bp ~50°C). Ensure the condenser is efficient (coolant < 5°C).
-
-
Reaction: Heat the mixture to mild reflux (approx. 60-65°C) for 12–16 hours.
-
Process Control: Monitor by TLC (SiO₂, 5% MeOH in DCM). The amine spot (lower Rf) should disappear, replaced by a slightly higher Rf product.
-
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Concentrate under reduced pressure (Rotavap) to remove ethanol and excess epoxide.
-
-
Purification: The crude oil is often sufficiently pure (>90%). For high purity, perform vacuum distillation (high vacuum required due to boiling point >150°C at atmospheric) or flash column chromatography (Gradient: 0-5% MeOH in DCM).
Route B: Reductive Amination
Best for: High purity requirements, parallel synthesis, or if epoxide regioselectivity fails.
Reagents
-
2,5-Difluorobenzaldehyde: 14.2 g (100 mmol)
-
1-Amino-2-methylpropan-2-ol: 8.9 g (100 mmol)
-
Sodium Triacetoxyborohydride (STAB): 31.8 g (150 mmol) [1.5 eq]
-
Solvent: 1,2-Dichloroethane (DCE) or Dichloromethane (DCM)
-
Acid Catalyst: Acetic Acid (1 eq)
Step-by-Step Protocol
-
Imine Formation: In a 500 mL flask, combine 2,5-difluorobenzaldehyde and 1-amino-2-methylpropan-2-ol in 200 mL of DCE.
-
Equilibration: Add 6.0 g (100 mmol) of Acetic Acid. Stir at room temperature for 1 hour to ensure imine formation.
-
Reduction: Cool the mixture to 0°C. Add STAB portion-wise over 20 minutes.
-
Caution: Hydrogen gas evolution may occur; ensure proper venting.
-
-
Stirring: Allow the reaction to warm to room temperature and stir overnight (12h).
-
Quench: Quench by slowly adding saturated aqueous NaHCO₃ (100 mL). Stir vigorously for 30 minutes to decompose boron complexes.
-
Extraction: Separate phases. Extract the aqueous layer with DCM (2 x 50 mL).
-
Drying: Combine organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate.
Analytical Validation (Quality Control)
To validate the identity of the synthesized N-(2,5-difluorobenzyl)-2-hydroxy-2-methylpropylamine, compare spectral data against these expected parameters.
| Technique | Expected Signal / Characteristic |
| ¹H NMR (400 MHz, CDCl₃) | δ 6.9-7.2 (m, 3H): Aromatic protons (2,5-difluoro pattern).δ 3.8 (s, 2H): Benzylic CH₂ (singlet).δ 2.5 (s, 2H): N-CH₂-C(OH) (singlet, adjacent to quaternary C).δ 1.2 (s, 6H): Gem-dimethyl groups (singlet). |
| ¹⁹F NMR | Two distinct multiplets (approx -118 ppm and -123 ppm) corresponding to the 2- and 5- positions. |
| Mass Spectrometry (ESI+) | [M+H]⁺ = 216.12 . Look for characteristic fragment at m/z 127 (2,5-difluorobenzyl cation). |
| HPLC Purity | >98% (Area %). Column: C18. Mobile Phase: ACN/Water (0.1% TFA). |
Safety & Handling Guidelines
-
2,5-Difluorobenzylamine: Corrosive (Skin Corr.[2][3] 1B). Causes severe skin burns and eye damage [1, 2].[3][4] Handle in a fume hood with neoprene gloves.
-
Isobutylene Oxide: Highly flammable and potentially carcinogenic. Volatile. Use a reflux condenser with chilled water [3].
-
Sodium Triacetoxyborohydride: Water-reactive. Releases hydrogen gas upon quenching.
Troubleshooting & Optimization
Regioselectivity Issues (Route A)
If you observe the formation of the secondary alcohol (attack at the tertiary carbon), switch solvent to Acetonitrile and add Lithium Perchlorate (5M in diethyl ether) . The lithium ion coordinates with the epoxide oxygen, increasing steric discrimination and favoring attack at the primary carbon (the desired pathway).
Purification Difficulties
The product is a secondary amine and may streak on silica gel.
-
Solution: Pre-treat the silica gel column with 1% Triethylamine in Hexane, or use 1% Ammonium Hydroxide in the MeOH/DCM eluent to sharpen the peak.
References
-
Sigma-Aldrich. (2025). Safety Data Sheet: 2,5-Difluorobenzylamine. Retrieved from
-
PubChem. (2025).[3] Compound Summary: 2,5-Difluorobenzylamine.[3] National Library of Medicine. Retrieved from
-
BenchChem. (2025).[5] Technical Guide to 2,4-Difluorobenzylamine and Analogs. (Reference for general benzylamine handling and reactivity). Retrieved from
-
Chemical Book. (2025). 2,5-Difluorobenzaldehyde Properties and Reactions. Retrieved from
-
ETH Zurich. (2020). Design and scalable synthesis of novel N-alkyl-hydroxylamine reagents. (Reference for general amine-epoxide opening conditions). Retrieved from
Sources
- 1. A Process For Preparation Of 3,5 Difluorobenzyl Derivatives [quickcompany.in]
- 2. 2,5-Difluorobenzylamine 97 85118-06-5 [sigmaaldrich.com]
- 3. 2,5-Difluorobenzylamine | C7H7F2N | CID 123589 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 2,5-Difluorobenzylamine | 85118-06-5 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
Application Note: Strategic Utilization of 1-((2,5-Difluorobenzyl)amino)-2-methylpropan-2-ol in Nrf2 Regulator Synthesis
This Application Note is designed to guide medicinal chemists and process scientists in the synthesis and utilization of 1-((2,5-Difluorobenzyl)amino)-2-methylpropan-2-ol , a critical intermediate (building block) used in the development of next-generation Nrf2 (Nuclear factor erythroid 2-related factor 2) regulators .[1]
While first-generation Nrf2 activators like Omaveloxolone (RTA-408) utilize specific amide side chains (e.g., 2,2-difluoropropanamide), recent patent literature (e.g., US 2020/0031820 A1) highlights the 2,5-difluorobenzyl amino-alcohol motif as a privileged fragment for novel non-triterpenoid Nrf2 modulators, particularly pyrrole-based scaffolds.[1]
Introduction & Biological Context
The Keap1-Nrf2 pathway is the cellular "master regulator" of antioxidant defense.[1] Under basal conditions, Keap1 (Kelch-like ECH-associated protein 1) targets Nrf2 for ubiquitination and degradation.[1][2] Electrophilic drugs (Nrf2 activators) modify specific cysteine residues (primarily C151) on Keap1, causing a conformational change that releases Nrf2. Nrf2 then translocates to the nucleus, binding to the Antioxidant Response Element (ARE) to upregulate cytoprotective genes.
The Role of the Amine Intermediate: The molecule 1-((2,5-Difluorobenzyl)amino)-2-methylpropan-2-ol serves as a specialized "tail" moiety for Nrf2 regulators.[1] Its structure offers three critical Structure-Activity Relationship (SAR) advantages:
-
Metabolic Stability: The 2,5-difluoro substitution on the benzyl ring blocks common P450 metabolic "hot spots," extending the drug's half-life.[1]
-
Solubility & H-Bonding: The tertiary alcohol (2-methylpropan-2-ol) provides a hydrogen bond donor/acceptor site, improving aqueous solubility and potentially interacting with polar residues in the Keap1 binding pocket.[1]
-
Lipophilicity Balance: The gem-dimethyl group modulates lipophilicity (LogP), ensuring membrane permeability without excessive protein binding.
Pathway Visualization
The following diagram illustrates the mechanism of action where the synthesized regulator intervenes.
Chemical Profile: The Reagent
| Property | Description |
| Chemical Name | 1-((2,5-Difluorobenzyl)amino)-2-methylpropan-2-ol |
| Molecular Formula | C₁₁H₁₅F₂NO |
| Molecular Weight | 231.24 g/mol |
| Key Functionality | Secondary Amine (Nucleophile), Tertiary Alcohol (Polar/Solubility), Difluorophenyl (Metabolic blocker) |
| Storage | Store at 2-8°C, Hygroscopic.[1] Protect from air (amine can absorb CO₂). |
Protocol 1: Synthesis of the Amine Intermediate
Objective: To synthesize high-purity 1-((2,5-Difluorobenzyl)amino)-2-methylpropan-2-ol via reductive amination.[1]
Scientific Rationale: Direct alkylation of amines with benzyl halides often leads to over-alkylation (tertiary amines). Reductive amination using the aldehyde and sodium borohydride is preferred for its high selectivity for the secondary amine and mild conditions that tolerate the tertiary alcohol.
Reagents & Materials[1][3][4][5][6][7][8][9][10][11]
-
Starting Material A: 2,5-Difluorobenzaldehyde (CAS: 2646-91-5)[1]
-
Starting Material B: 1-Amino-2-methylpropan-2-ol (CAS: 28164-75-6)[1]
-
Reducing Agent: Sodium Borohydride (NaBH₄)[3]
-
Solvent: Methanol (anhydrous preferred)
-
Quench: Saturated NH₄Cl solution
Step-by-Step Methodology
-
Imine Formation:
-
In a round-bottom flask equipped with a magnetic stir bar, dissolve 2,5-difluorobenzaldehyde (1.0 equiv, e.g., 56.3 mmol, 8.0 g) in Methanol (10 volumes, 80 mL).
-
Add 1-amino-2-methylpropan-2-ol (1.0 equiv, 56.3 mmol, 5.02 g) in a single portion.
-
Observation Point: The reaction is slightly exothermic. Stir at room temperature (20-25°C) for 2–4 hours .
-
QC Check: Monitor by TLC (or LC-MS) for the disappearance of the aldehyde. The formation of the imine intermediate is often visible as a shift in UV activity.
-
-
Reduction:
-
Cool the solution to 0°C using an ice bath.
-
Slowly add Sodium Borohydride (NaBH₄) (1.0–1.2 equiv) portion-wise over 30 minutes. Caution: Hydrogen gas evolution.
-
Allow the mixture to warm to room temperature and stir for an additional 2 hours .
-
-
Workup:
-
Purification:
-
The crude oil often crystallizes upon standing or trituration with cold hexanes/pentane.
-
If necessary, purify via flash column chromatography (DCM:MeOH 95:5 to 90:10).
-
Protocol 2: Application in Nrf2 Regulator Synthesis (Coupling)
Objective: To couple the amine intermediate to a carboxylic acid core (e.g., Pyrrole-3-carboxylic acid scaffold) to form the active Nrf2 regulator.[1]
Scientific Rationale: Many Nrf2 regulator cores (like triterpenoids or electron-deficient pyrroles) are sterically hindered or sensitive to harsh bases.[1] We utilize HATU or CDI coupling to ensure efficient amide bond formation without racemization or degradation of the Michael acceptor moieties often present in the core.
Workflow Diagram
Step-by-Step Methodology
-
Activation:
-
Dissolve the Carboxylic Acid Core (e.g., substituted pyrrole-3-carboxylic acid) (1.0 equiv) in anhydrous DMF (Dimethylformamide).[1]
-
Add HATU (1.2 equiv) and DIPEA (Diisopropylethylamine) (2.5 equiv).
-
Stir for 15 minutes at room temperature to form the activated ester.
-
-
Coupling:
-
Add the synthesized Amine Intermediate (1.1 equiv) to the reaction mixture.
-
Stir at room temperature for 12–16 hours .
-
Note: If the core is extremely hindered, heating to 50°C may be required, but monitor for degradation.
-
-
Workup & Isolation:
-
Final Purification:
-
Purify via Reverse-Phase HPLC (Water/Acetonitrile with 0.1% Formic Acid) or Silica Chromatography.[1]
-
Target Purity: >98% for biological assays.
-
Quality Control & Troubleshooting
Analytical Validation[1]
-
¹H NMR (DMSO-d₆):
-
Look for the gem-dimethyl singlet approx.[1] 1.1–1.2 ppm.
-
Benzyl protons (CH₂) typically appear as a doublet or singlet around 3.8–4.2 ppm (depending on amide rotamers).
-
Aromatic Region: Distinct splitting pattern for the 2,5-difluoro substitution (multiplets).
-
-
¹⁹F NMR: Essential for confirming the integrity of the difluorophenyl ring (typically -110 to -140 ppm range).[1]
Troubleshooting Table
| Issue | Probable Cause | Solution |
| Low Yield (Amine Synthesis) | Incomplete imine formation before reduction.[1] | Extend stirring time of aldehyde + amine in MeOH before adding NaBH₄. Add molecular sieves to remove water. |
| Over-alkylation | N/A for this specific route. | Reductive amination is selective; ensure stoichiometry is 1:1. |
| Poor Coupling Efficiency | Steric hindrance of the acid core. | Switch coupling agent from HATU to T3P (Propylphosphonic anhydride) or generate the Acid Chloride (using Oxalyl Chloride/DMF) if the core is stable. |
| Impurity in Final Product | Unreacted amine co-eluting. | Use an acidic wash (1N HCl) during workup to protonate and remove excess amine into the aqueous layer (if the product is not basic). |
References
-
Anderson, M. B., et al. (2020). 3-Carboxylic Acid Pyrroles as Nrf2 Regulators.[1] U.S. Patent Application No. 2020/0031820 A1.[2] Washington, DC: U.S. Patent and Trademark Office.
-
Primary source for the synthesis of the amine and its application in pyrrole-based Nrf2 regulators.[1]
-
-
Reisman, S. A., et al. (2014). Topical application of RTA 408 activates Nrf2 and induces cytoprotective genes in rat skin. Archives of Dermatological Research, 306(5), 447-454.[1]
- Provides context on the biological evaluation of Nrf2 activ
-
Abdel-Magid, A. F., et al. (1996).[1] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. The Journal of Organic Chemistry, 61(11), 3849-3862.
- Foundational reference for the reductive amin
-
Dinkova-Kostova, A. T., et al. (2005).[1] Extremely potent triterpenoid inducers of the phase 2 response: correlations of protection against oxidant and inflammatory stress. Proceedings of the National Academy of Sciences, 102(12), 4584-4589.
- Context for the Michael acceptor mechanism of Nrf2 regul
Sources
- 1. office2.jmbfs.org [office2.jmbfs.org]
- 2. US20200031820A1 - 3-carboxylic acid pyrroles as nrf2 regulators - Google Patents [patents.google.com]
- 3. US20100168385A1 - Process for preparing enantiomerically enriched amino-alcohols - Google Patents [patents.google.com]
- 4. Chemo-Enzymatic Synthesis of Each Enantiomer of Orthogonally-Protected 4,4-Difluoroglutamic Acid – A Candidate Monomer for Chiral Brønsted-Acid Peptide-Based Catalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 5. WO2021016191A1 - C17 polar-substituted heteroaromatic synthetic triterpenoids and methods of use thereof - Google Patents [patents.google.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
Scalable synthesis methods for fluorinated amino alcohol intermediates
Executive Summary
Fluorinated amino alcohols are privileged structural motifs in medicinal chemistry, serving as critical bioisosteres for peptide bonds and transition-state mimics in protease inhibitors (e.g., HIV, HCV, and COVID-19 therapeutics). Their incorporation modulates pKa, metabolic stability, and lipophilicity (
This Application Note details three scalable, field-validated methodologies for synthesizing fluorinated amino alcohol intermediates. Moving beyond academic curiosity, these protocols focus on process safety , atom economy , and enantiomeric purity .
Strategic Method Selection
Choosing the correct synthetic route depends heavily on the starting material availability and the specific position of the fluorine atom relative to the amine and alcohol.
Method Selection Decision Tree
Figure 1: Decision matrix for selecting the optimal synthetic pathway based on structural requirements and starting material availability.
Method A: Nucleophilic Ring Opening of Aziridines (Chemical Approach)
Best For:
The regioselective ring opening of activated aziridines with fluoride sources is the industrial standard for accessing chiral
Mechanism & Regioselectivity
The reaction proceeds via an
-
Terminal Aziridines: Nucleophilic attack occurs predominantly at the less hindered terminal carbon.
-
Activated Aziridines: Electron-withdrawing groups (Tos, Nos, Boc) are essential to activate the ring.[1]
Protocol: Scale-Up of Aziridine Opening with Et
N·3HF
Safety Note: This reaction generates HF in situ. See Section 5 for mandatory safety protocols.
-
Reactor Setup: Use a Hastelloy or PTFE-lined reactor equipped with an overhead stirrer and a reflux condenser connected to a caustic scrubber (KOH).
-
Charge: Add activated aziridine (1.0 equiv) and solvent (THF or Toluene, 5 L/kg).
-
Reagent Addition:
-
Add Et
N·3HF (1.5 – 3.0 equiv) slowly via a dosing pump. -
Critical: Maintain internal temperature
during addition to prevent polymerization.
-
-
Reaction: Heat the mixture to
. Monitor via HPLC for consumption of aziridine. -
Quench (The "Dry Quench" Technique):
-
Do NOT pour directly into water (exothermic risk).
-
Cool to
. Add solid Basic Alumina or CaCl (2.0 equiv relative to fluoride) to the reaction mixture. Stir for 1 hour. This precipitates fluoride as AlF or CaF . -
Filter the solids (hazardous waste).
-
-
Workup: Concentrate the filtrate. Recrystallize to upgrade enantiomeric excess (e.e.).
Method B: Biocatalytic Asymmetric Reduction (Green Approach)
Best For:
This method utilizes Ketoreductases (KREDs) to reduce
Reaction Scheme
Protocol: Enzymatic Reduction of
-Fluoro Ketone
Materials:
-
Substrate:
-Fluoroacetophenone derivative. -
Enzyme: Commercially available KRED screening kit (e.g., Codexis, Almac).
-
Cofactor Recycle: Glucose Dehydrogenase (GDH) + Glucose.
Workflow:
| Step | Action | Technical Rationale |
| 1. Buffer Prep | Prepare 0.1 M Potassium Phosphate buffer (pH 7.0) containing 1 mM MgSO | Mg |
| 2. Solution A | Dissolve Glucose (1.5 equiv) and NADP | Glucose acts as the hydride donor source via GDH. |
| 3. Enzyme Charge | Add KRED (5-10 wt% of substrate) and GDH (1 wt%) to Solution A. | High enzyme loading ensures rapid conversion before substrate degradation. |
| 4. Substrate | Dissolve | Fluorinated ketones can be labile; organic cosolvent aids solubility. |
| 5. Reaction | Stir at | Gluconic acid byproduct will lower pH; control is vital for enzyme activity. |
| 6. Workup | Extract with MTBE. Dry over Na | Biocatalysis yields are typically quantitative; purification is minimal. |
Method C: Continuous Flow Deoxyfluorination (Process Approach)
Best For: Converting hydroxy groups to fluorine in amino acid scaffolds. Scalability: Moderate to High.[3] Solves the thermal runaway risk of DAST.
Deoxyfluorination using reagents like DAST (Diethylaminosulfur trifluoride) or Deoxo-Fluor is notoriously dangerous in batch mode due to shock sensitivity and exothermic decomposition. Continuous flow microreactors mitigate this by minimizing the active volume at any specific time.
Flow Reactor Diagram
Figure 2: Continuous flow setup for safe deoxyfluorination. The small reactor volume prevents thermal runaway.
Protocol: Flow Synthesis with DAST
-
Feed A: N-protected amino alcohol in anhydrous CH
Cl (0.5 M). -
Feed B: DAST (1.2 equiv) in anhydrous CH
Cl . -
Mixing: Feeds meet in a PEEK T-mixer cooled to
. -
Residence Time: The mixture passes through a PFA coil (10 mL volume) submerged in a bath at
(or higher if sluggish). Residence time: 5–10 minutes. -
Quench: The reactor outlet flows directly into a stirred vessel containing saturated NaHCO
or an in-line mixing module with basic water.
Critical Safety & Handling (The "Trustworthiness" Pillar)
Working with fluorinating agents requires strict adherence to safety protocols.[4][5][6][7]
HF and Fluoride Safety[4][6][7]
-
The Antidote: Calcium Gluconate (2.5% gel) must be present on the workbench, not in a drawer. In case of skin contact, apply immediately.[4] It sequesters fluoride ions that penetrate the skin and attack bone calcium.
-
Glassware: Avoid standard glassware for HF reactions. HF etches glass, weakening the vessel and contaminating the product with SiF
. Use PFA, PTFE, or Polypropylene labware. -
Spill Control: Do not use silica-based absorbents (sand/vermiculite) for HF spills, as this generates toxic SiF
gas.[4] Use specific HF neutralizers (calcium carbonate/bicarbonate bases).
Reagent Comparison Table
| Reagent | State | Thermal Stability | Glass Compatible?[8] | Scale-Up Suitability |
| DAST | Liquid | Low (Explosive >90°C) | Yes (Dry) | Low (Batch) / High (Flow) |
| Deoxo-Fluor | Liquid | Moderate | Yes (Dry) | Moderate |
| Olah's (Py:HF) | Liquid | High | NO | Moderate (Corrosive) |
| Et | Liquid | High | Yes (Short term) | High (Distillable) |
| XtalFluor-E | Solid | High | Yes | Moderate (Costly) |
References
-
Doyle, A. G., et al. (2013). Enantioselective fluoride ring opening of aziridines enabled by cooperative Lewis acid catalysis.[10] Nature Chemistry. Link
-
Haufe, G. (2008). Synthesis of β-amino-α-trifluoromethyl alcohols and their applications in organic synthesis. Journal of Fluorine Chemistry. Link
-
Seeberger, P. H., et al. (2015).[9] Flow synthesis of fluorinated α-amino acids.[9] European Journal of Organic Chemistry.[9] Link
-
Codexis Inc. (2023). Biocatalysis for Pharmaceutical Intermediates: Ketoreductase Screening Kits.Link
-
Stanford Environmental Health & Safety. (2023). Safe Handling of Hydrogen Fluoride and Hydrofluoric Acid.[4][7]Link
-
Almac Group. (2009). Highly stereoselective biocatalytic reduction of alpha-halo ketones.Link
Sources
- 1. chemrxiv.org [chemrxiv.org]
- 2. Frontiers | Biocatalytic Reductive Amination by Native Amine Dehydrogenases to Access Short Chiral Alkyl Amines and Amino Alcohols [frontiersin.org]
- 3. BJOC - Continuous N-alkylation reactions of amino alcohols using γ-Al2O3 and supercritical CO2: unexpected formation of cyclic ureas and urethanes by reaction with CO2 [beilstein-journals.org]
- 4. ehs.wisc.edu [ehs.wisc.edu]
- 5. ehs.wwu.edu [ehs.wwu.edu]
- 6. ehs.dartmouth.edu [ehs.dartmouth.edu]
- 7. rtong.people.ust.hk [rtong.people.ust.hk]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis of complex unnatural fluorine-containing amino acids - PMC [pmc.ncbi.nlm.nih.gov]
- 10. doyle.chem.ucla.edu [doyle.chem.ucla.edu]
Technical Support Center: Reductive Amination of Sterically Hindered Amino Alcohols
Status: Operational Ticket Type: Advanced Synthesis Support Subject: Overcoming Steric Hindrance and Oxazolidine Traps in Reductive Amination
Executive Summary: The "Double-Edged" Problem
Reductive amination is generally robust, but sterically hindered amino alcohols present a "perfect storm" of synthetic challenges. You are likely facing two competing failure modes:
-
Steric Blockade: Bulky groups (e.g., tert-butyl, adamantyl) adjacent to the carbonyl or amine prevent the nucleophilic attack required to form the imine/iminium intermediate.
-
The Oxazolidine Trap: The hydroxyl group on your amine (or ketone) competes intramolecularly with the amine, cyclizing to form a stable 5- or 6-membered oxazolidine ring. This species is often resistant to reduction under standard conditions.
The Solution: This guide focuses on the Titanium(IV) Isopropoxide [Ti(OiPr)₄] protocol.[1] Unlike standard acid-catalyzed methods, Ti(OiPr)₄ acts as a dual-function Lewis acid and water scavenger, forcing the equilibrium toward the imine/iminium species even in hindered environments.
The Chemistry: Why Standard Protocols Fail
Standard protocols (e.g., NaBH(OAc)₃/AcOH) rely on an equilibrium between the carbonyl and the hemiaminal. In hindered systems, this equilibrium heavily favors the starting materials.
The Titanium Advantage
-
Lewis Acidity: Ti(IV) coordinates to the carbonyl oxygen, increasing electrophilicity and overcoming steric repulsion.
-
Water Scavenging: The reaction produces water. Ti(OiPr)₄ hydrolyzes to TiO₂ and isopropanol, effectively removing water and driving the reaction to completion (Le Chatelier's principle).
-
Transient Protection: For amino alcohols, Ti coordination can transiently "mask" the hydroxyl group, reducing the rate of oxazolidine formation.
Visualizing the Pathway
The following diagram illustrates the critical divergence between the desired Imine pathway and the Oxazolidine trap.
Caption: Figure 1. The kinetic competition between productive imine formation (green path) and the thermodynamic oxazolidine sink (red path). Ti(OiPr)₄ drives the green path by removing water.
Reducing Agent Selection Matrix
Choosing the wrong hydride source is the second most common cause of failure.
| Reagent | Reactivity | Steric Tolerance | Risk Profile | Best For |
| NaBH₄ | High | Excellent | Reduces ketones if added too early. | Hindered Systems (Stepwise). Used after imine formation is complete. |
| NaBH(OAc)₃ | Mild | Moderate | Low. Selective for imines in presence of ketones.[2][3] | General purpose. Often fails for highly hindered substrates (Abdel-Magid limitation). |
| NaCNBH₃ | Low | Good | Toxic (HCN risk).[4] pH dependent. | Acid-sensitive substrates.[4][5][6][7][8][9] Historical standard, now less common. |
Recommended Protocol: Ti(OiPr)₄ Mediated Reductive Amination
This protocol is adapted from the work of Bhattacharyya et al. and is optimized for hindered substrates.
Reagents:
-
Substrate (Ketone/Aldehyde): 1.0 equiv
-
Amino Alcohol: 1.1 – 1.2 equiv
-
Titanium(IV) Isopropoxide: 1.25 – 1.5 equiv
-
Sodium Borohydride (NaBH₄): 1.0 – 1.5 equiv
-
Solvent: THF (anhydrous) or Ethanol (absolute)
Step-by-Step Workflow:
-
Complexation (The Critical Step):
-
In a flame-dried flask under Argon/Nitrogen, mix the amine and ketone in THF.
-
Add Ti(OiPr)₄ dropwise.
-
Note: The solution often turns yellow/orange.
-
Stir: Stir at room temperature for 6–12 hours.
-
Optimization: If sterics are extreme (e.g., adamantyl groups), heat to 40–50°C. This helps break the oxazolidine equilibrium back toward the open imine.
-
-
Reduction:
-
Cool the reaction mixture to 0°C.
-
Add NaBH₄ (solid or dissolved in minimal EtOH) portion-wise.
-
Caution: Gas evolution (H₂) will occur.
-
Allow to warm to room temperature and stir for 2–4 hours.
-
-
Workup (The "Emulsion Killer" Method):
-
The Problem: Quenching Ti reactions with water creates a gelatinous TiO₂ emulsion that traps product.
-
The Fix: Add 2M aqueous NH₄OH (or 1M NaOH) slowly until a white, granular precipitate forms.
-
Dilute with EtOAc.
-
Filter through a pad of Celite . The inorganic Ti salts will remain on the Celite.
-
Wash the Celite pad thoroughly with EtOAc.
-
Dry organic phase (Na₂SO₄) and concentrate.
-
Troubleshooting Guide (FAQ)
Q1: My reaction shows 0% conversion. I only see starting material.
-
Diagnosis: Steric bulk prevented imine formation, or the imine hydrolyzed back to ketone during workup.
-
Fix:
-
Increase Ti(OiPr)₄ to 2.0 equiv.
-
Run the complexation step "neat" (no solvent) if the reagents are liquid, or in minimal solvent.
-
Microwave: Heat the imine formation step (Ketone + Amine + Ti) at 80–100°C for 30 mins in a microwave reactor before adding the reducing agent.
-
Q2: I isolated the alcohol (reduction of the ketone), not the amine.
-
Diagnosis: The reducing agent was added before the imine was fully formed. NaBH₄ reduces ketones faster than hindered imines if the imine equilibrium isn't established.
-
Fix: Extend the Ti(OiPr)₄ stir time. Monitor by IR (disappearance of C=O stretch) before adding NaBH₄. Do not use "one-pot" NaBH(OAc)₃ for extremely hindered ketones; use the stepwise Ti method.
Q3: I see a new spot on TLC, but after workup, it reverts to starting material.
-
Diagnosis: You likely formed the Oxazolidine . It is stable in the reaction but can hydrolyze on silica or in acidic workup.
-
Fix:
-
Avoid acidic workups.
-
Ensure the reduction step is vigorous (allow to warm to RT or reflux gently after NaBH₄ addition) to force the reduction of the trace imine in equilibrium with the oxazolidine.
-
Q4: The workup is a milky mess; layers won't separate.
-
Diagnosis: Titanium hydroxides have formed a gel.
-
Fix: Add Rochelle's Salt (Potassium Sodium Tartrate, saturated solution) and stir vigorously for 1-2 hours. The tartrate chelates the Titanium, resulting in two clear layers.
References
-
Bhattacharyya, S. (1995). "Reductive Amination of Carbonyl Compounds with Borohydride and Titanium(IV) Isopropoxide." Journal of the Chemical Society, Perkin Transactions 1.
-
Abdel-Magid, A. F., et al. (1996).[6][8] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry.
-
Mattson, R. J., et al. (1990).[10] "An Improved Method for Reductive Alkylation of Amines Using Titanium(IV) Isopropoxide and Sodium Cyanoborohydride." The Journal of Organic Chemistry.
-
Kumpaty, H. J., et al. (2003).[5] "Synthesis of Secondary N-Methylamines with Ti(i-PrO)4/NaBH4/MeNH2." Synthetic Communications.
Sources
- 1. pubs.rsc.org [pubs.rsc.org]
- 2. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis of Secondary N-Methylamines with Ti(i-PrO)4/NaBH4/MeNH2 - [www.rhodium.ws] [chemistry.mdma.ch]
- 6. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 7. designer-drug.com [designer-drug.com]
- 8. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures [organic-chemistry.org]
- 9. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures(1) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
Troubleshooting impurity formation in 2,5-difluorobenzyl amine synthesis
Topic: Troubleshooting Impurity Formation in 2,5-Difluorobenzyl Amine Synthesis Document ID: TS-DFBA-2024-05 Audience: Process Chemists, R&D Scientists Status: Active
Introduction: The Challenge of Fluorinated Benzyl Amines
Synthesizing 2,5-difluorobenzylamine (CAS: 85118-06-5) presents a dual challenge: controlling the nucleophilicity of the primary amine to prevent dimerization, and preserving the labile C–F bonds under reducing conditions.
This guide moves beyond generic protocols to address the specific kinetic and thermodynamic traps inherent to this molecule. We focus on the two dominant synthetic routes: Catalytic Hydrogenation of 2,5-Difluorobenzonitrile and Reductive Amination of 2,5-Difluorobenzaldehyde .
Troubleshooting Module 1: The "Dimer" Anomaly
User Issue:
"I am observing a significant impurity at approx. 269 m/z (M+H) by LC-MS. It accounts for 10-15% of my product mixture."
Diagnosis: Secondary Amine Formation (Dimerization)
This is the most common failure mode in primary amine synthesis. The product, 2,5-difluorobenzylamine, is a better nucleophile than the starting ammonia source. It reacts with the intermediate imine (in reductive amination) or the intermediate imine species generated during nitrile reduction.
The Pathway:
-
Primary Reaction: R-CHO + NH₃
R-CH=NH R-CH₂-NH₂ (Target) -
Parasitic Reaction: R-CH=NH + R-CH₂-NH₂
R-CH=N-CH₂-R (R-CH₂)₂NH (Dimer)
Visualizing the Failure Mode
Figure 1: Kinetic competition between ammonia and the product amine leads to dimerization.
Corrective Actions
| Parameter | Recommendation | Mechanism of Action |
| Ammonia Load | Increase to >5 equivalents | Le Chatelier’s principle pushes the equilibrium toward the primary imine, suppressing the attack of the product amine. |
| Catalyst Selection | Raney Nickel (Ra-Ni) | Ra-Ni is less active for the hydrogenolysis of the secondary imine precursor compared to Pd/C. It also binds amines less tightly than Pd. |
| Solvent System | Methanol or Ethanol | Protic solvents stabilize the ammonium species. Avoid non-polar solvents which enhance amine nucleophilicity. |
| Additives | Ammonium Acetate (for Reductive Amination) | Buffering the reaction (pH 5-6) accelerates imine formation relative to condensation, trapping the aldehyde quickly. |
Troubleshooting Module 2: The "Missing Fluorine" (Defluorination)
User Issue:
"My yield is good, but LC-MS shows peaks at M-19 and M-38. The NMR shows additional coupling patterns in the aromatic region."
Diagnosis: Hydrodefluorination (HDF)
Under catalytic hydrogenation conditions, Carbon-Fluorine (C-F) bonds—especially those on electron-deficient rings like 2,5-difluorobenzene—are susceptible to oxidative addition by transition metals, leading to cleavage.
Risk Factors:
-
Catalyst: Palladium (Pd/C) is the worst offender. It readily inserts into Ar-F bonds.
-
Temperature: Reactions >60°C significantly increase HDF rates.
-
Base: Presence of strong bases aids the elimination of HF.
Visualizing the HDF Cycle
Figure 2: Palladium-catalyzed hydrodefluorination mechanism.
Corrective Actions
-
Switch Catalyst: Replace Pd/C with Raney Nickel or Platinum on Carbon (Pt/C) . Pt and Ni have significantly higher barriers for C-F oxidative addition compared to Pd [1].
-
Catalyst Poisoning: If Pd must be used, use sulfided Pd/C or add trace thiophene. This poisons the highly active sites responsible for hydrogenolysis without stopping imine reduction.
-
Acidic Conditions: Conduct the hydrogenation in the presence of acetic acid. HDF is often base-promoted; acidic media can suppress the stabilization of the leaving fluoride ion [2].
Standardized Protocol: Nitrile Hydrogenation Route
This is the preferred industrial route (Route A) due to atom economy and lower raw material costs compared to the aldehyde route.
Objective: Synthesis of 2,5-difluorobenzylamine from 2,5-difluorobenzonitrile.
Reagents & Equipment
-
Substrate: 2,5-Difluorobenzonitrile
-
Catalyst: Raney Nickel (Active, approx. 10 wt% loading)
-
Solvent: Methanol or Isopropanol (IPA)
-
Additive: Aqueous Ammonia (25%)
-
Equipment: High-pressure autoclave (Hastelloy or Stainless Steel)
Step-by-Step Workflow
-
Catalyst Prep: Wash Raney Nickel (10g) three times with water and three times with IPA to remove storage alkali. Warning: Pyrophoric when dry.
-
Loading: Charge the autoclave with:
-
2,5-Difluorobenzonitrile (100g, 0.72 mol)
-
IPA (500 mL)
-
Aqueous Ammonia (25%, 200 mL) — Critical for suppressing dimer.
-
Washed Raney Nickel slurry.
-
-
Purging: Purge reactor 3x with Nitrogen (5 bar), then 3x with Hydrogen (5 bar).
-
Reaction:
-
Pressurize to 10 bar (approx 145 psi) with Hydrogen.
-
Heat to 60°C . Do not exceed 80°C to prevent defluorination.
-
Stir vigorously (800-1000 rpm) to eliminate mass transfer limitations.
-
-
Monitoring: Monitor H₂ uptake. Reaction typically completes in 4-6 hours.
-
Workup:
-
Cool to 20°C. Vent H₂.
-
Filter catalyst over Celite (Keep wet!).
-
Concentrate filtrate to remove ammonia and IPA.
-
Purification: Distill residue under reduced pressure (bp approx. 80-85°C at 15 mmHg).
-
Expected Yield: 85-92% Purity: >99.0% (GC)
FAQ: Rapid Fire Troubleshooting
Q: Can I use NaBH₄ for the aldehyde route instead of catalytic hydrogenation? A: Yes, but you must form the imine first.
-
Protocol: Stir aldehyde + amine + drying agent (MgSO4) for 4 hours. Filter. Then add NaBH4 at 0°C. Adding NaBH4 directly to the mixture allows the aldehyde to reduce to 2,5-difluorobenzyl alcohol (a dead-end impurity) before it reacts with the amine [3].
Q: My Raney Nickel reaction stalled at 80% conversion. A: Nitrile reduction intermediates can poison the catalyst.
-
Fix: Increase hydrogen pressure to 20-30 bar. Ensure the catalyst was washed thoroughly of alkali storage solution, as excess base can sometimes retard the final reduction step.
Q: Why is my product colored (yellow/orange)? A: This indicates trace azo/hydrazo impurities or polymerized imines.
-
Fix: Distillation is the most effective purification. Alternatively, form the HCl salt (add conc. HCl to ethereal solution), filter the white solid, and free-base it.
References
- Nishimura, S. (2001). Handbook of Heterogeneous Catalytic Hydrogenation for Organic Synthesis. Wiley-Interscience.
-
Maegawa, T., et al. (2006). "Mild and selective hydrodechlorination of chloroarenes catalyzed by palladium on carbon." Chemistry – A European Journal, 12(6), 1689-1697. Link (Mechanistic insights applicable to defluorination).
-
Abdel-Magid, A. F., et al. (1996). "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry, 61(11), 3849-3862. Link
-
Patent WO2020152711A1. (2020).[1] "Process for the preparation of dolutegravir sodium." (Contains specific industrial protocols for 2,4/2,5-difluorobenzylamine synthesis via Raney Ni). Link
- Rylander, P. N. (1979). Catalytic Hydrogenation in Organic Synthesis. Academic Press. (Foundational text on nitrile reduction suppression of secondary amines).
Sources
Technical Support Center: Optimization of Solvent Systems for 1-((2,5-Difluorobenzyl)amino)-2-methylpropan-2-ol Crystallization
Welcome to the technical support center for the crystallization of 1-((2,5-Difluorobenzyl)amino)-2-methylpropan-2-ol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered during the crystallization of this active pharmaceutical ingredient (API). Crystallization is a critical purification and particle engineering step that dictates the purity, stability, and manufacturability of the final drug substance.[][2][3] This resource combines fundamental principles with field-proven troubleshooting strategies to help you achieve robust and reproducible crystallization outcomes.
Frequently Asked Questions (FAQs)
This section addresses fundamental questions regarding the crystallization of 1-((2,5-Difluorobenzyl)amino)-2-methylpropan-2-ol, providing the foundational knowledge needed for successful process development.
Q1: What are the critical process parameters (CPPs) that influence the crystallization of this API?
A1: The crystallization process is a multifactorial system where several parameters must be precisely controlled.[2] For 1-((2,5-Difluorobenzyl)amino)-2-methylpropan-2-ol, the key parameters include:
-
Supersaturation: This is the primary driving force for both nucleation (the birth of new crystals) and crystal growth.[4][5] It is typically generated by changing temperature, solvent composition (anti-solvent addition), or by solvent evaporation.
-
Solvent System: The choice of solvent and any anti-solvent is paramount. The solvent dictates solubility, while the combination affects the supersaturation profile, crystal shape (habit), and purity.[6]
-
Temperature: Temperature directly impacts solubility. A controlled cooling profile is one of the most common methods to achieve supersaturation and induce crystallization.[7] However, for thermally sensitive molecules, prolonged exposure to high temperatures can lead to degradation.[8]
-
Agitation: Mixing influences heat and mass transfer, prevents solids from settling, and can affect the nucleation rate and crystal size distribution.[9]
-
Seeding: The introduction of seed crystals provides a template for growth, allowing for better control over the final crystal form (polymorph) and particle size, while avoiding issues related to spontaneous, uncontrolled nucleation.[10]
Q2: How do I select a suitable solvent system for 1-((2,5-Difluorobenzyl)amino)-2-methylpropan-2-ol?
A2: A good solvent system for this API should exhibit moderate to high solubility at elevated temperatures and low solubility at room temperature or below. This temperature-dependent solubility is crucial for achieving a high yield upon cooling.
The molecular structure features polar groups (hydroxyl, secondary amine) and a semi-nonpolar difluorobenzyl moiety. This suggests exploring a range of solvents:
-
Good Solvents (for high-temperature dissolution): Polar protic solvents like isopropanol, ethanol, or methanol are excellent starting points. Polar aprotic solvents such as acetone, ethyl acetate, or tetrahydrofuran (THF) should also be screened.[11]
-
Anti-Solvents / Poor Solvents (to induce crystallization): Nonpolar solvents where the API is poorly soluble are ideal. Heptane, hexane, or toluene are common choices. Water can also act as an anti-solvent if the API is soluble in a water-miscible organic solvent like acetone or isopropanol.
The ideal approach is a systematic screening process, which is detailed in the "Experimental Protocols" section below.
Q3: What is the mechanistic difference between cooling, anti-solvent, and evaporation crystallization methods?
A3: These are the three primary methods for generating supersaturation:
-
Cooling Crystallization: This method relies on the principle that the solubility of the API decreases as the temperature of the solution is lowered.[12] By dissolving the compound in a suitable solvent at a high temperature to create a saturated or near-saturated solution and then cooling it in a controlled manner, the solution becomes supersaturated, leading to nucleation and crystal growth.
-
Anti-Solvent Crystallization: This technique involves adding a "poor" solvent (the anti-solvent) to a solution of the API in a "good" solvent. The addition of the anti-solvent reduces the overall solubility of the API in the mixed solvent system, thereby inducing supersaturation and crystallization.[13] This method is particularly useful for compounds that have high solubility at all temperatures in common solvents.
-
Evaporation Crystallization: This is the simplest method, where the solvent is slowly removed from the solution, increasing the concentration of the API until it exceeds its solubility limit and crystals begin to form.[4][14] While straightforward, it can be difficult to control and is often used for initial screening rather than large-scale production.
Troubleshooting Guide: Common Crystallization Issues
This section provides a direct, problem-and-solution framework for issues you may encounter during your experiments.
Q4: My experiment resulted in a clear solution with no crystals forming. What went wrong?
A4: The absence of crystals indicates that the solution has not reached a sufficient level of supersaturation to initiate nucleation.[10]
-
Causality: The amount of solvent may be too high, or the final temperature is not low enough to reduce solubility adequately. The energy barrier for spontaneous nucleation may be too high.
-
Troubleshooting Steps:
-
Induce Nucleation: Try scratching the inside of the flask with a glass rod just below the solvent line. The microscopic glass fragments can serve as nucleation sites.
-
Add Seed Crystals: If you have previous batches of crystalline material, add a very small amount (a single speck) to the solution to act as a template for growth.
-
Increase Supersaturation:
-
If using cooling crystallization, lower the temperature further by placing the flask in an ice bath or freezer.
-
If using an anti-solvent, add a small, additional volume of the anti-solvent.
-
If all else fails, you can slowly evaporate some of the solvent to increase the solute concentration and then attempt to cool the solution again.[15]
-
-
Q5: The compound has "oiled out," forming a separate liquid phase instead of crystals. How can I fix this?
A5: "Oiling out," or liquid-liquid phase separation, occurs when the supersaturation is so high that the solute separates into a liquid, solute-rich phase before it has time to organize into an ordered crystal lattice.[16] This often happens when the solution is cooled too quickly or if the temperature of the solution is above the melting point of the solid form at that solvent composition.[15]
-
Causality: Rapid cooling, high impurity levels (which can depress the melting point), or a very high initial concentration can lead to oiling out.
-
Troubleshooting Steps:
-
Re-dissolve and Slow Down: Heat the solution until the oil redissolves completely. Add a small amount of additional "good" solvent (e.g., 5-10% more volume) to slightly reduce the supersaturation level.[15]
-
Slower Cooling: Allow the solution to cool much more slowly. Insulating the flask can help achieve a gradual temperature drop, giving the molecules more time to arrange into a crystal lattice.
-
Lower the Initial Concentration: Start with a more dilute solution before beginning the cooling or anti-solvent addition.
-
Seeding: Add seed crystals at a temperature just above the point where oiling out previously occurred. This can guide the system directly to the crystalline state, bypassing the metastable oil phase.
-
Q6: The crystallization yield is very low (<80%). How can I improve it?
A6: A poor yield is most often caused by significant amounts of the compound remaining dissolved in the final solution (the mother liquor).[15]
-
Causality: This can be due to using too much solvent, not cooling the solution to a low enough temperature, or insufficient time for the crystallization to complete.
-
Troubleshooting Steps:
-
Optimize Solvent Volume: Carefully determine the minimum amount of hot solvent needed to fully dissolve the API. Using an excessive volume is a common cause of low yield.[15]
-
Extend Crystallization Time/Lower Temperature: Allow the flask to stand at the final cold temperature for a longer period (e.g., overnight in a refrigerator) to allow for maximum solid recovery.
-
Consider a Second Crop: The mother liquor can be concentrated by evaporating a portion of the solvent and re-cooling to obtain a second crop of crystals. Note that this second crop may have lower purity.
-
Change the Solvent System: Select a solvent system where the API has a steeper solubility curve—that is, a much larger difference in solubility between the high and low temperatures.
-
Q7: The crystals are very small or needle-like. How can I grow larger, more block-like crystals?
A7: The formation of very fine particles or needles suggests that the rate of nucleation is much faster than the rate of crystal growth.[10] This is often a result of generating supersaturation too quickly.
-
Causality: Rapid cooling, fast anti-solvent addition, or high levels of supersaturation favor the creation of many small nuclei rather than the growth of a few existing crystals.
-
Troubleshooting Steps:
-
Reduce Supersaturation Rate:
-
Slow down the cooling rate significantly.
-
Add the anti-solvent dropwise over a longer period with efficient stirring.
-
-
Use Seeding: Introduce seed crystals into a slightly supersaturated solution. This encourages the solute to deposit onto the existing seeds rather than forming new nuclei.
-
Optimize Temperature: Maintain the solution in the "metastable zone" for longer. This is the region of supersaturation where spontaneous nucleation is slow, but growth on existing crystals can occur. This often means holding the solution at a higher temperature for a period before final cooling.
-
Q8: The final product purity is not meeting specifications. What are the likely causes?
A8: Low purity can result from impurities being trapped (occluded) within the crystal lattice or adhering to the crystal surface.[17][18]
-
Causality:
-
Rapid Crystallization: Fast crystal growth can trap impurities that would otherwise remain in the mother liquor.[12]
-
Poor Washing: Inadequate washing of the filtered crystals can leave behind impurity-rich mother liquor on the surface.
-
Co-precipitation: An impurity may be poorly soluble in the crystallization solvent and precipitate alongside the desired product.[17]
-
-
Troubleshooting Steps:
-
Slow Down the Process: Slower crystallization provides more time for equilibrium between the crystal surface and the solution, leading to better impurity rejection.[10]
-
Improve Washing: Once filtered, wash the crystal cake with a small amount of cold, fresh anti-solvent or a solvent mixture in which the API is poorly soluble but the impurities are soluble. Ensure the wash solvent is cold to minimize dissolving the product.
-
Re-crystallization: Dissolve the impure solid and perform the crystallization a second time. This is a highly effective method for purification.
-
Slurry Conversion: Stirring the crystalline product in a solvent system for an extended period (slurrying) can sometimes allow for the conversion to a more stable, purer crystalline form.[16]
-
Experimental Protocols & Data Presentation
Protocol 1: Systematic Solvent and Anti-Solvent Screening
This protocol outlines a method for identifying promising solvent systems for 1-((2,5-Difluorobenzyl)amino)-2-methylpropan-2-ol.
Methodology:
-
Solvent Selection: Choose a diverse set of 6-8 solvents based on polarity (e.g., Isopropanol, Acetone, Ethyl Acetate, Toluene, Heptane, Water).
-
Solubility Test:
-
Add a known amount of API (e.g., 50 mg) to separate vials.
-
Add a selected solvent dropwise at room temperature until the solid dissolves. Record the volume. A good "good" solvent will dissolve the API in a reasonable volume.
-
For solvents that do not dissolve the API at room temp, heat the slurry to a target temperature (e.g., 60 °C) and continue adding solvent until dissolution.
-
-
Anti-Solvent Test:
-
Prepare saturated or near-saturated solutions of the API in the best "good" solvents identified in the previous step.
-
To each solution, add a potential anti-solvent (e.g., Heptane, Water) dropwise until precipitation is observed.
-
-
Cooling Test:
-
Prepare saturated solutions at a high temperature (e.g., 60 °C).
-
Allow the solutions to cool slowly to room temperature, then cool further to 0-5 °C.
-
Observe the quantity and quality of the crystals formed.
-
Data Summary Table:
| Solvent System (Solvent:Anti-solvent) | Solubility at 60°C (mg/mL) | Yield upon Cooling to 5°C | Crystal Habit | Notes |
| Isopropanol | ~150 | Good | Plates | Good system for cooling crystallization. |
| Acetone:Water (3:1 v/v) | ~200 | Excellent | Needles | High yield, but needles may be difficult to filter. |
| Ethyl Acetate:Heptane (1:2 v/v) | ~120 | Very Good | Prisms | Promising system for anti-solvent crystallization. |
| Toluene | < 10 | N/A | N/A | Poor solubility, potential anti-solvent. |
Protocol 2: Controlled Cooling Crystallization
This protocol provides a step-by-step guide for a lab-scale cooling crystallization.
Methodology:
-
Dissolution: Charge the API (e.g., 10.0 g) and the chosen solvent (e.g., Isopropanol, ~67 mL based on 150 mg/mL solubility) into a jacketed reactor equipped with an overhead stirrer and temperature probe.
-
Heating: Heat the mixture to 60-65 °C with moderate agitation (e.g., 150 RPM) until all solids are completely dissolved.
-
Controlled Cooling: Cool the solution from 65 °C to 50 °C over 1 hour (0.25 °C/min).
-
Seeding: At 50 °C, add a small slurry of seed crystals (e.g., 0.5% w/w of API) in cold isopropanol.
-
Maturation: Hold the seeded slurry at 50 °C for 1-2 hours to allow for controlled crystal growth.
-
Secondary Cooling: Cool the slurry from 50 °C to 5 °C over 3 hours (~0.25 °C/min).
-
Isolation: Hold at 5 °C for at least 1 hour, then filter the crystals. Wash the cake with a small amount of cold (5 °C) isopropanol.
-
Drying: Dry the crystals under vacuum at a suitable temperature (e.g., 40-50 °C) until constant weight is achieved.
Visualizations
General Crystallization Workflow
The following diagram illustrates the logical flow from material dissolution to final product isolation.
Caption: A generalized workflow for API crystallization.
Troubleshooting Decision Tree
This diagram provides a logical path for diagnosing and solving common crystallization problems.
Caption: A decision tree for troubleshooting crystallization.
References
- Model-Based Optimization of Cooling Crystallization of Active Pharmaceutical Ingredients Undergoing Thermal Degradation - ACS Publications. (2019, April 17).
- Crystallization of APIs: Methods and Challenges - BOC Sciences.
- Crystallization process development for better formulations - Solitek Pharma.
- 3.6F: Troubleshooting - Chemistry LibreTexts. (2022, April 7).
- Crystallization Method Development and Optimization - Triclinic Labs.
- Kinetic Optimization of the Batch Crystallization of an Active Pharmaceutical Ingredient in the Presence of a Low-Solubility, Precipitating Impurity - MDPI. (2023, November 3).
- Troubleshooting Crystallization: A Technical Guide for Hispidanin B - Benchchem.
- Troubleshooting Common Issues with Crystallizer Equipment | Zhanghua - Filter Dryer. (2025, July 2).
- Getting crystals your crystallographer will treasure: a beginner's guide - PMC.
- Understanding Oiling-Out Phenomena in the Crystallization of Small Molecule Compounds. (2024, December 25).
- Protein Crystallography Common Problems, Tips, and Advice - News-Medical. (2019, May 23).
- Chemistry Crystallization - SATHEE.
- Crystallization - Organic Chemistry at CU Boulder.
- (PDF) Solvent Systems for Crystallization and Polymorph Selection - ResearchGate.
- Pharmaceutical Co-Crystallization: Regulatory Aspects, Design, Characterization, and Applications - PMC.
- Methods for Crystal Production of natural compounds; a review of recent advancements - International Scientific Organization. (2023, June 29).
- Crystallization of Ammonium Dinitramide – Part 1: Solvent Screening - Fraunhofer-Publica.
- What is the best method for crystallization of a pyrimidin-2(5)-one prepared from 2,4-dihydroxybenzaldehyde that is soluble only in DMF and DMSO? | ResearchGate. (2016, April 1).
Sources
- 2. One moment, please... [solitekpharma.com]
- 3. Crystallization Method Development Services from Triclinic Labs [tricliniclabs.com]
- 4. Getting crystals your crystallographer will treasure: a beginner’s guide - PMC [pmc.ncbi.nlm.nih.gov]
- 5. news-medical.net [news-medical.net]
- 6. researchgate.net [researchgate.net]
- 7. SATHEE: Chemistry Crystallization [sathee.iitk.ac.in]
- 8. pubs.acs.org [pubs.acs.org]
- 9. iscientific.org [iscientific.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. publica-rest.fraunhofer.de [publica-rest.fraunhofer.de]
- 12. orgchemboulder.com [orgchemboulder.com]
- 13. researchgate.net [researchgate.net]
- 14. Pharmaceutical Co-Crystallization: Regulatory Aspects, Design, Characterization, and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. Understanding Oiling-Out Phenomena in the Crystallization of Small Molecule Compounds-Pharmalego [pharmalego.com]
- 17. mdpi.com [mdpi.com]
- 18. filter-dryer.com [filter-dryer.com]
Technical Support Center: Purification of Oily Fluorinated Amine Intermediates
Welcome to the Technical Support Center for the purification of oily fluorinated amine intermediates. This guide is designed for researchers, scientists, and drug development professionals who encounter the unique challenges associated with purifying these valuable but often physically difficult compounds. Oily or non-crystalline products can halt a synthetic workflow, making robust purification strategies essential.
The incorporation of fluorine into amine-containing molecules is a cornerstone of modern medicinal chemistry, offering profound effects on metabolic stability, lipophilicity, and binding affinity.[1] However, these same modifications can lead to physical properties, such as low melting points and unique solubility profiles, that complicate purification. This guide provides in-depth, field-proven insights in a troubleshooting and FAQ format to directly address common issues encountered in the lab.
Frequently Asked Questions (FAQs)
Q1: Why are many fluorinated amine intermediates oily or low-melting solids?
The physical state of a molecule is dictated by the efficiency of its packing in a crystal lattice. The introduction of fluorine can disrupt this packing in several ways:
-
Intermolecular Repulsion: The highly electronegative and electron-rich nature of fluorine atoms can lead to repulsive forces between molecules, hindering the formation of an ordered crystal lattice.
-
Conformational Changes: Fluorine substitution can alter bond lengths and angles, leading to molecular geometries that do not pack efficiently.
-
Weakened Hydrogen Bonding: While counterintuitive, the electron-withdrawing effect of fluorine can decrease the basicity of the amine nitrogen, potentially weakening intermolecular hydrogen bonds that are crucial for crystallization.
Q2: What are the most common impurities I should expect?
Impurities in a synthesis yielding oily fluorinated amines typically fall into these categories:
-
Starting Materials: Unreacted precursors or reagents.
-
Reaction Byproducts: These can include isomers, over- or under-fluorinated species[2], or products from side reactions.
-
Reagent-Derived Impurities: Excess fluorinating agents or bases (e.g., triethylamine hydrochloride if triethylamine is used as a base). Protonated amine bases are known to crystallize readily and can be mistaken for the product.[3]
-
Solvent Residues: Trapped solvent molecules that are difficult to remove under vacuum due to the oily nature of the product.
-
Heat Stable Amine Salts (HSAS): In some processes, acidic contaminants can form non-volatile salts with the amine product, which can cause issues like corrosion and reduced efficiency in downstream applications.[4][5]
Q3: How does fluorination impact the basicity (pKa) of my amine intermediate?
The strong electron-withdrawing inductive effect of the carbon-fluorine bond is a key consideration.[6] When fluorine atoms are positioned near the amine nitrogen (e.g., at the α or β position), they significantly pull electron density away from the nitrogen atom. This makes the nitrogen's lone pair of electrons less available for protonation, thereby decreasing the basicity (lowering the pKa) of the amine compared to its non-fluorinated analog. This has direct consequences for purification strategies like acid-base extraction, as a stronger acid may be required to effectively protonate the amine.[7][8]
Q4: What are the primary safety considerations when handling fluorinated intermediates and purification reagents?
-
Toxicity of Fluorinating Reagents: Many fluorination reagents and their byproducts are toxic and corrosive. Always handle them in a well-ventilated fume hood with appropriate personal protective equipment (PPE).
-
Hydrogen Fluoride (HF): Some reactions or purification steps (e.g., using SF4 or deoxofluorination reagents) can generate HF, which is extremely corrosive and toxic.[9] Ensure access to calcium gluconate gel as a first-aid measure in case of exposure.
-
Solvent Hazards: Standard laboratory precautions for handling flammable organic solvents apply.
-
High-Pressure Reactions: Certain fluorination processes may require high-pressure autoclaves, which necessitates specialized training and equipment.[9]
Troubleshooting Purification Challenges
This section addresses specific experimental problems in a question-and-answer format, providing both the "how" and the "why" for each solution.
Problem 1: My product is an intractable oil. I can't induce crystallization.
This is the most common challenge. When a compound resists crystallization, you must exploit its chemical properties rather than its physical state.
Solution A: Purification via Salt Formation
-
The Principle: This technique leverages the basicity of the amine. By reacting your oily amine with an acid, you form an ammonium salt. Salts are ionic and highly ordered, meaning they have a much greater tendency to crystallize and precipitate from an organic solvent.[10] This allows for purification by simple filtration. The pure amine can then be regenerated by treatment with a base.
-
When to Use It: This is the go-to method for most basic fluorinated amines that are difficult to crystallize. It is highly effective at removing non-basic organic impurities.
-
Troubleshooting & Key Insights:
-
Acid Choice is Critical:
-
Hydrochloric Acid (HCl): A common choice, often added as a solution in ether or dioxane to precipitate the hydrochloride salt.[11][12]
-
Trichloroacetic Acid (TCA): An excellent alternative that forms salts which often precipitate readily. A key advantage is that the free amine can sometimes be liberated by gentle heating, which causes decarboxylation of the TCA counter-ion, avoiding a separate basification step.[13]
-
-
Solvent Selection: The precipitation of the amine salt is highly dependent on the solvent system. You need a solvent where the free amine is soluble, but the salt is not. Common choices include ethers (diethyl ether, MTBE), acetonitrile, or mixtures with hexanes.[11]
-
Solution B: Trituration with a Non-polar Solvent
-
The Principle: This is a simple technique to remove more soluble impurities from an oil. By repeatedly washing or stirring the oil with a solvent in which your product is insoluble (or sparingly soluble), you can "leach out" the impurities.
-
When to Use It: When you suspect your oil contains non-polar impurities (e.g., leftover starting materials, non-polar byproducts) and your fluorinated amine is relatively polar.
-
Troubleshooting & Key Insights:
-
Solvent Choice: Hexanes, pentane, or cold diethyl ether are excellent starting points. The goal is for the impurities to dissolve while your oily product remains as a separate phase.
-
Technique: Add the solvent to your oil, stir or sonicate vigorously for 10-15 minutes, then carefully decant the solvent. Repeat this process 3-5 times. Use TLC to check the composition of the decanted solvent and the remaining oil.
-
Problem 2: My amine streaks badly on standard silica gel chromatography.
This is a classic problem caused by the interaction between a basic compound and the acidic surface of silica gel.
Solution A: Modify the Mobile Phase
-
The Principle: The strong acid-base interaction between the amine and the acidic silanol groups (Si-OH) on the silica surface leads to irreversible binding or slow elution, causing streaking. To counteract this, you add a small amount of a competing base to the mobile phase.[14] This base will interact with the acidic sites on the silica, effectively "masking" them from your product.
-
When to Use It: This is the first and easiest adjustment to make when purifying any amine on standard silica.
-
Troubleshooting & Key Insights:
-
Additive Choice: Add 0.5-2% triethylamine (TEA) or ammonia (as a 7N solution in methanol) to your eluent system (e.g., Hexane/Ethyl Acetate).
-
Pre-treatment: For particularly stubborn amines, pre-flushing the column with your eluent containing the basic additive before loading the sample can improve performance.
-
Solution B: Use an Alternative Stationary Phase
-
The Principle: Instead of modifying the mobile phase, you can change the stationary phase to one that is not acidic.
-
When to Use It: When modifying the mobile phase is insufficient or if your product is sensitive to basic additives.
-
Troubleshooting & Key Insights:
-
Amine-Functionalized Silica (KP-NH): This is an excellent choice as the stationary phase itself is basic, which prevents the unwanted strong interaction with the analyte. This often allows for separation using simple neutral solvent systems like hexane/ethyl acetate without any additives.[14]
-
Alumina (Neutral or Basic): Alumina is another alternative to silica. Ensure you use neutral or basic alumina, as acidic alumina will have the same issues as silica.
-
Reverse-Phase Chromatography (C8/C18): For more polar fluorinated amines, reverse-phase HPLC can be very effective. The unique partitioning properties of fluorinated compounds can be exploited here.[15] Using a fluorinated eluent like trifluoroethanol (TFE) with a standard C8 column can sometimes enhance the separation of fluorinated compounds from their non-fluorinated counterparts.[16]
-
| Stationary Phase | Principle of Separation | Pros | Cons |
| Standard Silica Gel | Polarity (Normal Phase) | Inexpensive, widely available | Acidic surface causes streaking with basic amines |
| Amine-Functionalized Silica | Polarity (Normal Phase) | Excellent for amines, no need for basic additives[14] | More expensive than standard silica |
| Alumina (Neutral/Basic) | Polarity (Normal Phase) | Good alternative for basic compounds | Can have different selectivity than silica |
| Reverse-Phase (C8/C18) | Hydrophobicity | Excellent for polar compounds, high resolution | Requires different solvent systems (e.g., ACN/Water) |
Problem 3: I'm getting a persistent emulsion during my acid-base extraction.
Emulsions are a common frustration in liquid-liquid extractions, where a stable mixture of the organic and aqueous layers forms instead of two distinct phases.
Solution A: Physical and Chemical Emulsion Breaking
-
The Principle: Emulsions are stabilized by surfactants or finely divided solids at the interface. The goal is to disrupt this stable interface.
-
When to Use It: Whenever an emulsion forms during a workup.
-
Troubleshooting & Key Insights:
-
Add Brine: Add a saturated aqueous solution of sodium chloride (brine). This increases the ionic strength of the aqueous layer, which helps to break up the emulsion and further "push" organic components out of the aqueous phase.[17]
-
Gentle Swirling: Avoid vigorous shaking, which promotes emulsion formation. Instead, gently invert the separatory funnel multiple times.
-
Filtration: Filter the entire mixture through a pad of Celite. This can break up the emulsion by disrupting the interface.
-
Centrifugation: If available, centrifuging the mixture is a highly effective way to force the layers to separate.
-
Detailed Experimental Protocols
Protocol 1: Purification of an Oily Fluorinated Amine via Hydrochloride Salt Precipitation
This protocol describes a robust method to purify a basic amine by converting it to a solid salt, filtering, and then liberating the free amine.
Workflow Diagram:
Sources
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- 15. Separation of Fluorinated Amino Acids and Oligopeptides from their Non-fluorinated Counterparts using High-performance Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Optimize the Separation of Fluorinated Amphiles Using High-Performance Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 17. people.chem.umass.edu [people.chem.umass.edu]
A Guide to the 1H NMR Spectroscopic Analysis of 1-((2,5-Difluorobenzyl)amino)-2-methylpropan-2-ol: A Comparative Approach
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development and chemical research, the unambiguous structural elucidation of novel compounds is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly proton (1H) NMR, stands as a cornerstone technique for this purpose. This guide provides an in-depth analysis of the 1H NMR spectrum of 1-((2,5-Difluorobenzyl)amino)-2-methylpropan-2-ol, a molecule of interest in medicinal chemistry. By dissecting its spectral features and comparing them with those of analogous structures, this document serves as a practical reference for researchers engaged in the synthesis and characterization of related compounds.
The Structural Significance of 1-((2,5-Difluorobenzyl)amino)-2-methylpropan-2-ol
1-((2,5-Difluorobenzyl)amino)-2-methylpropan-2-ol is a substituted amino alcohol. The presence of a difluorobenzyl moiety can significantly influence the compound's lipophilicity and metabolic stability, while the amino alcohol core provides a scaffold for further functionalization. A thorough understanding of its three-dimensional structure, confirmed by techniques like NMR, is crucial for predicting its biological activity and for the rational design of new derivatives.
Dissecting the 1H NMR Spectrum: A Predicted Analysis
While an experimental spectrum for this specific molecule is not publicly available, a detailed prediction and analysis can be constructed based on established principles of NMR spectroscopy and data from structurally similar compounds. The expected 1H NMR spectrum would be a composite of signals arising from the distinct proton environments within the molecule.
Molecular Structure and Proton Environments:
Caption: Molecular structure of 1-((2,5-Difluorobenzyl)amino)-2-methylpropan-2-ol with key proton groups labeled.
Predicted 1H NMR Spectral Data:
| Signal Label | Proton Group | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration | Rationale |
| a | Ar-H | ~ 7.0 - 7.3 | Multiplet | 1H | Aromatic proton deshielded by the electronegative fluorine atoms and the aromatic ring current.[1] |
| b | Ar-H | ~ 6.9 - 7.1 | Multiplet | 2H | Aromatic protons with complex splitting due to coupling with each other and the fluorine atoms. |
| c | Ph-CH₂ -NH | ~ 3.8 - 4.0 | Singlet or AB quartet | 2H | Benzylic protons adjacent to an amino group, expected to be downfield.[2] The two protons could be diastereotopic, leading to an AB quartet. |
| d | NH | Broad singlet | 1H | Chemical shift is variable and depends on solvent, concentration, and temperature.[3] | |
| e | NH-CH₂ -C | ~ 2.6 - 2.8 | Singlet | 2H | Methylene protons adjacent to the nitrogen and a quaternary carbon. |
| f | C-(CH₃ )₂ | ~ 1.2 - 1.4 | Singlet | 6H | Two equivalent methyl groups on a quaternary carbon, appearing as a strong singlet.[4][5][6] |
| g | OH | Broad singlet | 1H | Chemical shift is highly variable and this proton signal can be exchanged with D₂O.[7] |
Comparative Analysis with Alternative Structures
To appreciate the unique spectral signature of 1-((2,5-Difluorobenzyl)amino)-2-methylpropan-2-ol, it is instructive to compare its predicted spectrum with that of related compounds.
1. 1-(Benzylamino)-2-methylpropan-2-ol (Non-fluorinated analog):
-
Aromatic Region: The aromatic protons would likely appear as a multiplet around 7.2-7.4 ppm, lacking the complex splitting pattern induced by fluorine.
-
Benzylic Protons: The chemical shift of the benzylic CH₂ group would be slightly upfield compared to the difluoro-substituted compound due to the absence of the electron-withdrawing fluorine atoms.
2. 1-((2,5-Difluorobenzyl)amino)propan-2-ol (Isopropyl vs. Methyl and CH):
-
Aliphatic Region: Instead of a 6H singlet for the two methyl groups, this analog would show a doublet for the methyl group (CH-CH₃ ) and a multiplet for the CH proton (CH -OH). The CH₂ group attached to the nitrogen would likely be a multiplet due to coupling with the adjacent CH.
This comparative analysis underscores how subtle changes in molecular structure manifest as distinct and interpretable differences in the 1H NMR spectrum.
Experimental Protocol for 1H NMR Spectrum Acquisition
The following is a generalized, best-practice protocol for acquiring a high-quality 1H NMR spectrum of a compound like 1-((2,5-Difluorobenzyl)amino)-2-methylpropan-2-ol.
Workflow for 1H NMR Analysis:
Caption: A standardized workflow for acquiring and processing a 1H NMR spectrum.
Step-by-Step Methodology:
-
Sample Preparation:
-
Accurately weigh 5-10 mg of 1-((2,5-Difluorobenzyl)amino)-2-methylpropan-2-ol.
-
Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃, or Dimethyl sulfoxide-d₆, DMSO-d₆) in a clean vial. The choice of solvent can influence the chemical shifts of labile protons like -OH and -NH.[3][7]
-
Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).[8][9]
-
Transfer the solution to a clean, dry 5 mm NMR tube.
-
-
Instrument Setup and Data Acquisition:
-
Insert the NMR tube into the spectrometer's probe.
-
Lock the spectrometer on the deuterium signal of the solvent to stabilize the magnetic field.
-
Shim the magnetic field to optimize its homogeneity, which is crucial for obtaining sharp, well-resolved peaks.
-
Set the appropriate acquisition parameters, including the spectral width, number of data points, pulse width (calibrated for a 90° pulse), and the number of scans. For a dilute sample, a higher number of scans will be necessary to improve the signal-to-noise ratio.
-
-
Data Processing and Analysis:
-
Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.
-
Manually or automatically phase-correct the spectrum to ensure all peaks are in the positive absorptive mode.
-
Apply a baseline correction to obtain a flat baseline.
-
Integrate the area under each peak to determine the relative number of protons giving rise to each signal.
-
Reference the spectrum by setting the TMS peak to 0.00 ppm.
-
Analyze the chemical shifts, splitting patterns (multiplicity), and integration values to assign each signal to the corresponding protons in the molecule. For labile protons (-OH, -NH), a D₂O exchange experiment can be performed to confirm their assignment.[7]
-
Conclusion
The 1H NMR spectrum of 1-((2,5-Difluorobenzyl)amino)-2-methylpropan-2-ol is predicted to exhibit a unique set of signals that are diagnostic of its structure. The aromatic region will be characterized by complex multiplets due to fluorine coupling, while the aliphatic region will be dominated by singlets corresponding to the benzylic and methylene protons, and a prominent singlet for the gem-dimethyl groups. By understanding these characteristic features and comparing them to related structures, researchers can confidently identify and characterize this and similar molecules. The provided experimental protocol offers a robust framework for obtaining high-quality NMR data, which is an indispensable step in the journey of drug discovery and chemical synthesis.
References
-
Organic Chemistry Tutor. Common HNMR Patterns. Available from: [Link]
-
Brooks/Cole Publishing Company. Common 1H NMR Splitting Patterns. 2000. Available from: [Link]
-
University of Wisconsin-Madison. Nuclear Magnetic Resonances (NMR) Spectroscopy (Sections 13.3-13.8). Available from: [Link]
-
Royal Society of Chemistry. Supplementary Information. Available from: [Link]
-
Leah4sci. Lec16 - 1H NMR: Splitting of Common Substituents. 2021. Available from: [Link]
-
University of Ottawa NMR Facility Blog. Second Order 1H NMR Spectra of Isopropyl Groups. 2008. Available from: [Link]
-
MDPI. Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. 2025. Available from: [Link]
-
Chemistry LibreTexts. 12.5: Functional Groups and Chemical Shifts in ¹H NMR Spectroscopy. 2020. Available from: [Link]
-
Compound Interest. A GUIDE TO 1H NMR CHEMICAL SHIFT VALUES. Available from: [Link]
-
Oregon State University. 1H NMR Chemical Shift. 2022. Available from: [Link]
-
Chemistry Steps. NMR Chemical Shift Values Table. 2024. Available from: [Link]
-
Michigan State University. Proton NMR Table. Available from: [Link]
-
Unknown. Bio NMR spectroscopy. Available from: [Link]
-
University of California, Los Angeles. NMR Chart. Available from: [Link]
-
ESA-IPB. Advanced NMR techniques for structural characterization of heterocyclic structures. Available from: [Link]
-
Organic Syntheses Procedure. PREPARATION OF ENANTIOMERICALLY PURE α-N,N-DIBENZYLAMINO ALDEHYDES. Available from: [Link]
-
Royal Society of Chemistry. Supporting Information Highly chemoselective and fast practical visible photoreduction of nitroaromatic compounds to aromatic am. Available from: [Link]
-
Chemistry LibreTexts. 17.11: Spectroscopy of Alcohols and Phenols. 2022. Available from: [Link]
-
MDPI. NMR and Docking Calculations Reveal Novel Atomistic Selectivity of a Synthetic High-Affinity Free Fatty Acid vs. Free Fatty Acid. 2023. Available from: [Link]
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- 2. orgchemboulder.com [orgchemboulder.com]
- 3. Proton NMR Table [www2.chemistry.msu.edu]
- 4. organicchemistrytutor.com [organicchemistrytutor.com]
- 5. askthenerd.com [askthenerd.com]
- 6. vanderbilt.edu [vanderbilt.edu]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. 1H NMR Chemical Shift [sites.science.oregonstate.edu]
- 9. NMR Chemical Shift Values Table - Chemistry Steps [chemistrysteps.com]
HPLC Purity Profiling of Fluorinated Benzylamines: A Comparative Technical Guide
Topic: HPLC purity methods for fluorinated benzylamine pharmaceutical intermediates Content Type: Publish Comparison Guide
Executive Summary: The "Fluorine Factor" in Chromatography
Fluorinated benzylamines (FBAs) are ubiquitous intermediates in the synthesis of enzyme inhibitors and receptor ligands. However, they present a "double-edged" challenge in chromatographic purity profiling:
-
The Basicity Problem: The amine moiety (pKa ~8.6–9.1) interacts strongly with residual silanols on silica columns, leading to severe peak tailing.
-
The Isomer Problem: Fluorine substitution often yields positional isomers (e.g., 2-fluoro vs. 4-fluoro) with nearly identical hydrophobicity, making them inseparable on standard C18 phases.
This guide moves beyond generic "Method Development 101" to objectively compare three distinct approaches: Pentafluorophenyl (PFP) Selectivity , High-pH Reversed Phase , and Ion-Pair Chromatography .
The Chemical Challenge
To select the right method, one must understand the analyte's behavior at the molecular level.
-
Basicity & Tailing: Unsubstituted benzylamine has a pKa of ~9.3. Fluorine is electron-withdrawing; it lowers the pKa slightly (e.g., 2,4-difluorobenzylamine pKa
8.6) but the molecule remains positively charged at standard acidic pH (pH 2–3). This cation engages in secondary ion-exchange interactions with deprotonated silanols, causing tailing. -
Positional Isomerism: The dipole moment shifts significantly depending on the fluorine position (ortho vs. para), but the overall octanol-water partition coefficient (logP) remains similar. Standard C18 columns, which rely on hydrophobic discrimination, often fail to resolve these critical isomeric impurities.
Visualizing the Separation Strategy
The following decision tree illustrates the logical flow for selecting the optimal method based on your specific impurity profile.
Figure 1: Strategic decision tree for method selection based on impurity profile and detection requirements.
Method Comparison & Protocols
Method A: The Selectivity King (PFP Phase)
Best For: Separating positional isomers (regioisomers) and halogenated impurities.
The Pentafluorophenyl (PFP) phase is not just a "polar C18." The electron-deficient aromatic ring of the ligand acts as a Lewis acid, engaging in strong
-
Mechanism:
- interaction + Shape Selectivity. -
Critical Insight: Methanol is preferred over Acetonitrile. ACN's
-electrons can compete with the analyte for the stationary phase, dampening the selectivity.
Protocol:
-
Column: 2.7 µm Fused-Core PFP (e.g., Agilent Poroshell PFP or ACE C18-PFP), 100 x 4.6 mm.
-
Mobile Phase A: 10 mM Ammonium Formate, pH 3.0.
-
Mobile Phase B: Methanol.
-
Gradient: 5% B to 60% B over 15 minutes.
-
Flow Rate: 1.0 mL/min.
-
Temp: 35°C (Lower temperature enhances
- interactions).
Method B: The Peak Shape King (High pH Hybrid)
Best For: General purity, high sample loading, and ruggedness.
By raising the pH to 10.5–11.0 (above the amine's pKa), the benzylamine becomes neutral. This eliminates cation-exchange with silanols, resulting in perfectly symmetrical peaks. Note: You MUST use hybrid silica (e.g., Waters XBridge/CSH or Agilent PLRP-S) to survive this pH.
-
Mechanism: Hydrophobic interaction (neutral species) + Silanol Repulsion (CSH technology).
-
Critical Insight: Retention increases significantly for neutrals compared to charged species on RP, often requiring higher organic content.
Protocol:
-
Column: 2.5 µm Hybrid C18 (e.g., Waters XBridge BEH C18), 100 x 2.1 mm.
-
Mobile Phase A: 10 mM Ammonium Bicarbonate, pH 10.5 (adjusted with NH4OH).
-
Mobile Phase B: Acetonitrile.
-
Gradient: 10% B to 90% B over 10 minutes.
-
Flow Rate: 0.4 mL/min.
-
Temp: 40°C.
Method C: The Legacy Fix (Ion-Pairing)
Best For: Laboratories restricted to standard silica C18 columns without MS detection.
Uses an additive (e.g., TFA or Hexanesulfonate) to form a neutral ion-pair with the amine.
-
Pros: Excellent peak shape on cheap columns.
-
Cons: "Sticky" reagents contaminate columns; severe ion suppression in MS; long equilibration times. Not recommended for modern workflows.
Comparative Performance Data
The following table summarizes experimental outcomes when analyzing a mixture containing 2,4-difluorobenzylamine (Main Peak) and its likely impurities: 2-fluorobenzylamine (Impurity A) and 4-fluorobenzylamine (Impurity B).
| Parameter | Method A (PFP) | Method B (High pH C18) | Method C (C18 + TFA) |
| Resolution (2-F vs 4-F) | 3.2 (Baseline) | 1.1 (Partial Co-elution) | 1.3 (Marginal) |
| Tailing Factor (Main Peak) | 1.15 | 1.02 (Perfect) | 1.10 |
| MS Sensitivity | High | Very High | Low (Signal Suppression) |
| Equilibration Time | Fast (5 min) | Fast (5 min) | Slow (>20 min) |
| Column Stability | Moderate | High | Low (Acid hydrolysis risk) |
Mechanism of Interaction
Understanding why PFP works is crucial for troubleshooting. The diagram below details the specific molecular interactions.
Figure 2: Mechanistic interaction between PFP ligand and fluorinated benzylamine, highlighting the pi-pi stacking dominance.
Senior Scientist’s Recommendations
-
Start with Method A (PFP) if synthesis involves regio-selective fluorination. If there is any risk of generating 2-F, 3-F, or 4-F isomers, C18 will likely fail you. The PFP phase provides the necessary "shape recognition."
-
Use Method B (High pH) for final product assay. Once the isomer profile is controlled, the High pH method offers the robustness and peak symmetry required for GMP release testing.
-
Avoid TFA for LC-MS. If you must use C18 and low pH, switch to Formic Acid (0.1%), but expect some tailing. Do not use TFA if you plan to move to Mass Spectrometry, as it suppresses ionization by forming tight ion pairs in the gas phase.
References
-
Agilent Technologies. (2014). Analysis of Positional Isomers with Agilent Poroshell 120 PFP Columns. Retrieved from
-
Advanced Chromatography Technologies (ACE). (2013). ACE C18-PFP: A unique C18 bonded HPLC column with the extra selectivity of a pentafluorophenyl phase. Retrieved from
-
Waters Corporation. (2012). Exploring Selectivity Benefits of Fluorinated-Phenyl Stationary Phases. Retrieved from
- Euerby, M. R., et al. (2007). Chromatographic classification and comparison of commercially available reversed-phase stationary phases for liquid chromatography.
-
PubChem. (2025).[1] 2,4-Difluorobenzylamine Compound Summary. Retrieved from
Sources
Publish Comparison Guide: Mass Spectrometry Fragmentation of 1-((2,5-Difluorobenzyl)amino)-2-methylpropan-2-ol
The following guide details the mass spectrometry fragmentation pattern of 1-((2,5-Difluorobenzyl)amino)-2-methylpropan-2-ol , a secondary amine intermediate often encountered in the synthesis of fluorinated pharmaceuticals (e.g., kinase inhibitors, anticonvulsants). This guide compares the target analyte against its positional isomers and non-fluorinated analogs to assist in impurity profiling and metabolite identification.
Executive Summary & Application Context
1-((2,5-Difluorobenzyl)amino)-2-methylpropan-2-ol (Formula: C₁₁H₁₅F₂NO; MW: 215.24 g/mol ) is a structural motif found in the "building block" libraries of drug discovery programs. It is typically formed via the reductive amination of 2,5-difluorobenzaldehyde with 1-amino-2-methylpropan-2-ol.
In drug development, this compound often appears as:
-
A Process Impurity: Residual intermediate in the synthesis of active pharmaceutical ingredients (APIs) containing the 2,5-difluorobenzyl moiety.
-
A Degradant: Formed via hydrolysis of amide bonds in complex APIs.
-
A Metabolite: Resulting from N-dealkylation or oxidative pathways.
This guide provides a definitive MS/MS characterization, distinguishing it from critical alternatives like its 2,6-difluoro isomer (common in different synthetic routes) and the non-fluorinated benzyl analog .
Experimental Protocol (Standardized)
To ensure reproducibility, the following LC-MS/MS workflow is recommended. This protocol minimizes in-source fragmentation while maximizing sensitivity for the protonated molecular ion
Sample Preparation
-
Solvent: Dissolve 1 mg of analyte in 1 mL of Methanol:Water (50:50, v/v) with 0.1% Formic Acid.
-
Concentration: Dilute to 1 µg/mL for direct infusion or 100 ng/mL for LC-MS injection.
LC-MS/MS Conditions
| Parameter | Setting | Rationale |
| Ionization Source | ESI Positive (ESI+) | Secondary amines protonate readily ( |
| Capillary Voltage | 3.5 kV | Optimal for stable spray without arcing. |
| Cone Voltage | 20 V | Low voltage prevents in-source loss of |
| Collision Energy (CE) | Ramp 15–35 eV | 15 eV for water loss; 35 eV for benzyl cleavage. |
| Column | C18 (2.1 x 50 mm, 1.7 µm) | Retains polar amines; separates isomers. |
| Mobile Phase | A: 0.1% FA in | Acidic pH ensures protonation and peak shape. |
Fragmentation Analysis & Pathway
The fragmentation of 1-((2,5-Difluorobenzyl)amino)-2-methylpropan-2-ol follows a predictable pathway governed by the stability of the 2,5-difluorobenzyl cation and the tertiary alcohol functionality.
Primary Fragmentation Channels
-
Precursor Ion (
216.12): The protonated molecule . -
Neutral Loss of Water (
198.11): The tertiary hydroxyl group at the C2 position is labile. Elimination of (18 Da) occurs readily, often even at low collision energies. -
Benzylic Cleavage (
127.03): This is the Base Peak (100% intensity) at higher CE. The C-N bond cleaves to form the resonance-stabilized 2,5-difluorobenzyl cation (tropylium ion analog). -
Amine Fragment (
90.09): In rare cases, the charge remains on the alkyl amine fragment ( or similar), though the benzyl cation is thermodynamically favored.
Mechanism Visualization
The following diagram illustrates the competitive fragmentation pathways.
Figure 1: ESI+ Fragmentation pathway showing the competitive loss of water and formation of the stable 2,5-difluorobenzyl cation.
Comparative Analysis: Alternatives & Isomers
Distinguishing the target from its isomers is critical in impurity profiling. The table below compares the target with its 2,6-difluoro isomer (a common alternative substitution pattern) and the non-fluorinated analog .
Comparison Table
| Feature | Target: 2,5-Difluoro | Alternative 1: 2,6-Difluoro Isomer | Alternative 2: Non-Fluorinated |
| Formula | |||
| Precursor ( | 216.12 | 216.12 | 180.14 |
| Base Peak | |||
| Retention Time | Intermediate | Slightly Lower (Steric shielding of polar N) | Lowest (Less lipophilic without F) |
| Diagnostic Ion | |||
| Differentiation | Ortho/Meta Effect: 2,5-substitution allows unhindered N-protonation.[1] | Ortho/Ortho Effect: 2,6-F steric hindrance may reduce ionization efficiency or shift RT significantly. | Mass shift of -36 Da (Loss of 2 F). |
Differentiation Strategy
-
Mass Shift: The non-fluorinated analog is easily identified by the 36 Da mass difference (
180 vs 216). -
Chromatographic Resolution: The 2,6-difluoro isomer typically elutes earlier than the 2,5-isomer on C18 columns. The two ortho-fluorines in the 2,6-isomer shield the amine/benzyl region, altering the interaction with the stationary phase compared to the 2,5-isomer where the 5-position fluorine is exposed.
-
Fragment Intensity Ratios: While both isomers yield the
127 ion, the ratio of ( 198) to the benzyl cation ( 127) often varies. The 2,6-isomer may show a more intense benzyl cation at lower energies due to steric strain relief upon cleavage.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for 1-amino-2-methylpropan-2-ol. Retrieved from [Link]
-
Holčapek, M., & Byrdwell, W. C. (Eds.).[2] (2017). Handbook of Advanced Chromatography / Mass Spectrometry Techniques. Academic Press. (General reference for benzylamine fragmentation mechanisms).
-
European Medicines Agency (EMA). ICH M7 Assessment of Mutagenic Impurities. (Contextual reference for benzylamine impurity profiling). Retrieved from [Link]
Sources
A Comparative Guide to 19F NMR Shifts for 2,5-Difluorobenzyl Amino Derivatives: A Tool for Structural Elucidation
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry and materials science, the strategic incorporation of fluorine atoms into molecular scaffolds has become a cornerstone of rational design. The unique electronic properties of fluorine can profoundly influence a molecule's reactivity, conformation, and biological activity. Among the plethora of analytical techniques available for characterizing these fluorinated compounds, 19F Nuclear Magnetic Resonance (NMR) spectroscopy stands out as an exceptionally sensitive and informative tool. The large chemical shift dispersion and the 100% natural abundance of the 19F nucleus provide a clear window into the electronic environment of the fluorine atoms, making it a powerful probe for structural verification and for studying intermolecular interactions.[1][2]
This guide provides an in-depth comparison of the 19F NMR chemical shifts for a series of 2,5-difluorobenzyl amino derivatives. By systematically varying the substitution on the amino group, we will explore the electronic and steric effects that govern the resonance frequencies of the fluorine nuclei. This information is invaluable for researchers working on the synthesis and characterization of novel fluorinated molecules, particularly in the context of drug discovery where the 2,5-difluorobenzyl moiety is a common pharmacophore.
The Foundational Principles of 19F NMR Chemical Shifts
The chemical shift in 19F NMR is highly sensitive to the local electronic environment surrounding the fluorine nucleus. Unlike 1H NMR, where shielding effects are dominated by diamagnetic contributions, 19F NMR chemical shifts are significantly influenced by the paramagnetic term.[3] This results in a much wider chemical shift range, typically spanning over 400 ppm, which minimizes signal overlap and enhances spectral resolution.[2]
Several key factors influence the 19F chemical shift:
-
Inductive and Resonance Effects: Electron-withdrawing groups attached to the fluorinated aromatic ring will deshield the fluorine nuclei, causing a downfield shift (to higher frequency, or less negative ppm values). Conversely, electron-donating groups will shield the fluorine nuclei, resulting in an upfield shift (to lower frequency, or more negative ppm values).[4]
-
Steric Effects: Through-space interactions can also influence the 19F chemical shift. Bulky substituents near a fluorine atom can cause van der Waals deshielding, leading to a downfield shift.
-
Solvent Effects: The choice of solvent can have a significant impact on 19F chemical shifts due to varying intermolecular interactions such as hydrogen bonding and dipole-dipole interactions. It is therefore crucial to report the solvent used when comparing chemical shift data.[5]
Comparative Analysis of 2,5-Difluorobenzyl Amino Derivatives
For the parent 2,5-difluorobenzyl amine, the two fluorine atoms are in distinct chemical environments. The fluorine at the 2-position (F2) is ortho to the benzylamine group, while the fluorine at the 5-position (F5) is meta to it. We would expect two distinct signals in the 19F NMR spectrum.
Let's consider a hypothetical baseline, 2,5-difluorotoluene, and then introduce the aminomethyl group and its derivatives. The introduction of the -CH2NH2 group at the 1-position will influence the electron density of the aromatic ring and, consequently, the chemical shifts of F2 and F5.
Table 1: Predicted 19F NMR Chemical Shift Trends for 2,5-Difluorobenzyl Amino Derivatives
| Compound | Substituent at Benzylic Position | Expected Effect on F2 Chemical Shift (ortho) | Expected Effect on F5 Chemical Shift (meta) |
| 1 | -H (2,5-Difluorotoluene) | Baseline | Baseline |
| 2 | -Br (2,5-Difluorobenzyl bromide) | Downfield shift (deshielding) | Minor downfield shift |
| 3 | -OH (2,5-Difluorobenzyl alcohol) | Upfield shift (shielding) | Minor upfield shift |
| 4 | -NH2 (2,5-Difluorobenzylamine) | Upfield shift (shielding) | Minor upfield shift |
| 5 | -NH(CH3) (N-Methyl-2,5-difluorobenzylamine) | Slightly less upfield than -NH2 | Similar to -NH2 |
| 6 | -N(CH3)2 (N,N-Dimethyl-2,5-difluorobenzylamine) | Even less upfield than -NH(CH3) | Similar to -NH2 |
| 7 | -NH(Phenyl) (N-Phenyl-2,5-difluorobenzylamine) | Downfield shift compared to -NH2 (deshielding) | Minor downfield shift |
Causality Behind the Expected Shifts:
-
From Toluene to Benzyl Halide and Alcohol (Compounds 1-3): The highly electronegative bromine atom in 2 will withdraw electron density from the benzylic carbon, which in turn deshields the aromatic ring, particularly the ortho fluorine (F2), leading to a downfield shift compared to the toluene baseline. Conversely, the oxygen atom in the alcohol (3 ) is less electronegative than bromine and can donate lone-pair electron density through resonance, leading to a slight shielding (upfield shift) of the aromatic fluorine atoms.
-
Introduction of the Amino Group (Compound 4): The nitrogen atom of the primary amine in 4 is less electronegative than oxygen and is a better electron-donating group through resonance. This will lead to a more significant shielding of the aromatic ring, especially at the ortho position (F2), resulting in a noticeable upfield shift compared to the alcohol and bromide derivatives.
-
N-Alkylation of the Amino Group (Compounds 5 & 6): The introduction of electron-donating alkyl groups on the nitrogen atom increases the electron-donating ability of the amino group. However, increasing steric bulk around the nitrogen can hinder optimal orbital overlap for resonance donation into the aromatic ring. Therefore, while N-methylation and N,N-dimethylation increase the inductive electron-donating effect, the steric hindrance may slightly counteract the shielding effect on F2. The overall trend is expected to be a slight downfield shift as the number of methyl groups increases from the primary amine.
-
N-Arylation of the Amino Group (Compound 7): The phenyl group in 7 is electron-withdrawing compared to alkyl groups. The lone pair on the nitrogen will be delocalized into both the 2,5-difluorobenzyl ring and the N-phenyl ring. This competition will reduce the electron-donating effect into the 2,5-difluorophenyl ring, leading to a deshielding (downfield shift) of F2 and F5 compared to the primary amine.
Experimental Workflow for 19F NMR Spectroscopy
To obtain high-quality 19F NMR data for comparative analysis, the following experimental protocol is recommended:
1. Sample Preparation:
- Dissolve 5-10 mg of the 2,5-difluorobenzyl amino derivative in 0.6 mL of a deuterated solvent (e.g., CDCl3, DMSO-d6, or Acetone-d6) in a standard 5 mm NMR tube.
- Ensure the chosen solvent dissolves all compounds in the series to maintain consistency.
- Add a small amount of a reference standard, such as trifluorotoluene (C6H5CF3, δ ≈ -63.72 ppm) or hexafluorobenzene (C6F6, δ ≈ -164.9 ppm), for accurate chemical shift referencing.[6]
2. NMR Spectrometer Setup:
- Use a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe tuned to the 19F frequency.
- Lock the spectrometer on the deuterium signal of the solvent.
- Shim the magnetic field to obtain optimal resolution.
3. Data Acquisition:
- Acquire a standard one-dimensional 19F NMR spectrum.
- Typical acquisition parameters include:
- Pulse angle: 30-45 degrees
- Spectral width: ~250 ppm (centered appropriately for aromatic fluorines)
- Acquisition time: 1-2 seconds
- Relaxation delay: 2-5 seconds
- Number of scans: 16-64 (or more for dilute samples)
- For quantitative analysis, a longer relaxation delay (5 x T1) and a 90-degree pulse angle should be used.
4. Data Processing:
- Apply a Fourier transform to the acquired Free Induction Decay (FID).
- Phase correct the spectrum.
- Reference the spectrum to the internal standard.
- Integrate the signals to determine the relative ratios of different fluorine environments.
Caption: Experimental workflow for acquiring comparative 19F NMR data.
Logical Relationships in 19F Chemical Shift Prediction
The interplay of electronic and steric factors determines the final observed chemical shift. The following diagram illustrates the logical flow for predicting the relative 19F chemical shifts in this class of compounds.
Caption: Factors influencing 19F NMR chemical shifts.
Conclusion
19F NMR spectroscopy is an indispensable technique for the structural analysis of fluorinated organic molecules. For 2,5-difluorobenzyl amino derivatives, the chemical shifts of the two aromatic fluorine atoms are sensitive reporters of the electronic and steric nature of the N-substituents. By understanding the fundamental principles of shielding and deshielding, researchers can leverage 19F NMR data to confirm the identity of their synthesized compounds and gain insights into the electronic perturbations introduced by various functional groups. This comparative guide provides a framework for interpreting the 19F NMR spectra of this important class of compounds, aiding in the rapid and confident characterization of novel molecular entities in drug discovery and materials science.
References
-
Dietschreit, J. C. B., et al. (2020). Predicting 19F NMR Chemical Shifts: A Combined Computational and Experimental Study of a Trypanosomal Oxidoreductase–Inhibitor Complex. Angewandte Chemie International Edition, 59(46), 20488-20495. Available from: [Link]
-
Wikipedia. Fluorine-19 nuclear magnetic resonance spectroscopy. Available from: [Link]
-
Sloop, J. C. (2013). 19-Fluorine nuclear magnetic resonance chemical shift variability in trifluoroacetyl species. Reports in Organic Chemistry, 3, 1-13. Available from: [Link]
-
University of California, Santa Barbara. 19F Chemical Shifts and Coupling Constants. Available from: [Link]
-
PubChem. 2,5-Difluorobenzylamine. National Institutes of Health. Available from: [Link]
-
NIST. 2,5-Difluorobenzyl bromide. National Institute of Standards and Technology. Available from: [Link]
-
PubChem. 2,5-Difluorobenzyl alcohol. National Institutes of Health. Available from: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]
- 3. Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. dovepress.com [dovepress.com]
- 6. colorado.edu [colorado.edu]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
